6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine
Description
Properties
IUPAC Name |
6-(3,4,4-trifluorobut-3-enylsulfanyl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c10-5(7(11)12)1-2-17-9-6-8(14-3-13-6)15-4-16-9/h3-4H,1-2H2,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMGUEGZMNRVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(3,4,4-trifluoro-3-butenylthio)purine: Structure, Molecular Weight, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in the fields of oncology and immunology.[1][2] Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular pathways.[1][3] This guide focuses on a specific, novel derivative, 6-(3,4,4-trifluoro-3-butenylthio)purine, providing a detailed examination of its chemical structure and a precise calculation of its molecular weight. Furthermore, we will explore a logical synthetic pathway for its creation, drawing upon established methodologies for the synthesis of related 6-substituted purine derivatives.[4][5][6][7][8][9]
The introduction of a trifluorinated butenylthio moiety at the 6-position of the purine ring is a strategic design choice. The fluorine atoms can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. The double bond within the butenyl chain introduces conformational rigidity and potential for specific chemical interactions. Understanding the precise structure and molecular weight is the first critical step in the comprehensive evaluation of this compound for potential therapeutic applications.
Chemical Structure and Properties
The fundamental structure of 6-(3,4,4-trifluoro-3-butenylthio)purine is comprised of a purine core linked at the 6-position via a sulfur atom to a 3,4,4-trifluoro-3-butenyl group.
Core Structure: The Purine Ring
The purine ring is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to an imidazole ring.[10][11] This core is the foundation of essential biological molecules such as adenine and guanine.[10]
Key Substituent: The 3,4,4-Trifluoro-3-butenylthio Group
The substituent at the 6-position is what defines this specific molecule. It is a four-carbon chain (butenyl) containing a double bond and three fluorine atoms. The "thio" designation indicates the presence of a sulfur atom linking this chain to the purine ring.
A visual representation of the chemical structure is provided below:
Caption: Chemical structure of 6-(3,4,4-trifluoro-3-butenylthio)purine.
Molecular Formula and Weight
To determine the molecular weight, we first establish the molecular formula by counting the number of atoms of each element in the structure:
-
Carbon (C): 5 in the purine ring + 4 in the butenyl chain = 9
-
Hydrogen (H): 3 on the purine ring + 4 on the butenyl chain = 7
-
Nitrogen (N): 4 in the purine ring
-
Sulfur (S): 1
-
Fluorine (F): 3
Thus, the molecular formula is C₉H₇F₃N₄S .
The molecular weight is calculated using the atomic weights of each element:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 4 | 14.007 | 56.028 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 260.237 |
The calculated molecular weight of 6-(3,4,4-trifluoro-3-butenylthio)purine is 260.24 g/mol .
Proposed Synthetic Pathway
The synthesis of 6-(3,4,4-trifluoro-3-butenylthio)purine can be logically approached through a nucleophilic aromatic substitution reaction. A common and effective starting material for the synthesis of 6-substituted purines is 6-mercaptopurine.[4][6]
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 6-(3,4,4-trifluoro-3-butenylthio)purine.
Step-by-Step Experimental Protocol
-
Deprotonation of 6-Mercaptopurine:
-
Dissolve 6-mercaptopurine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a slight molar excess of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the thiol group, forming the more nucleophilic thiopurinate anion. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution if NaH is used.
-
-
Nucleophilic Substitution:
-
To the solution containing the 6-thiopurinate anion, add a stoichiometric amount of 4-bromo-1,1,2-trifluoro-1-butene.
-
The reaction mixture is then stirred, possibly with gentle heating (e.g., 50-80 °C), to facilitate the nucleophilic substitution of the bromide by the thiopurinate anion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water.
-
The crude product is then extracted into an organic solvent, such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(3,4,4-trifluoro-3-butenylthio)purine.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the connectivity of the atoms and the presence of the trifluorinated group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present in the molecule.
Potential Applications and Future Directions
Derivatives of 6-mercaptopurine are known for their antiproliferative and immunosuppressive activities.[4][6] The unique trifluorinated butenylthio substituent of the title compound may confer novel pharmacological properties. Future research should focus on:
-
In vitro biological evaluation: Screening the compound for its cytotoxic effects against various cancer cell lines and for its immunomodulatory properties.
-
Enzyme inhibition assays: Investigating its potential to inhibit key enzymes in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or thiopurine S-methyltransferase (TPMT).[2]
-
Structure-activity relationship (SAR) studies: Synthesizing and testing related analogs to understand the contribution of the fluorinated substituent to the biological activity.
Conclusion
This technical guide has provided a comprehensive overview of the structure and molecular weight of 6-(3,4,4-trifluoro-3-butenylthio)purine. A detailed and logical synthetic protocol has been proposed, based on well-established chemical principles. The precise characterization of this novel purine derivative is a critical prerequisite for its further investigation as a potential therapeutic agent. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
-
Antiviral Potential of Azathioprine and Its Derivative 6-Mercaptopurine: A Narrative Literature Review. MDPI. [Link]
-
Synthesis of Purines. Science of Synthesis. [Link]
-
Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. PubMed. [Link]
-
6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. ResearchGate. [Link]
-
Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PMC. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]
-
Synthesis of 6-fluorine-substituted-purine derivatives. ResearchGate. [Link]
-
Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed. [Link]
-
Purine and Pyrimidine Metabolism. University of Arkansas for Medical Sciences. [Link]
-
Purine– and pyrimidine–triple-helix-forming oligonucleotides recognize qualitatively different target sites at the ribosomal DNA locus. PMC. [Link]
-
The structure of the purine precursor in riboflavin biosynthesis. PubMed. [Link]
-
Cytokinins in Corynebacterium fascians Cultures: Isolation and Identification of 6-(4-Hydroxy-3-methyl-cis-2-butenylamino)-2-methylthiopurine. PubMed. [Link]
-
6-Mercaptopurine. PubChem. [Link]
Sources
- 1. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review | MDPI [mdpi.com]
- 2. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 11. Purine– and pyrimidine–triple-helix-forming oligonucleotides recognize qualitatively different target sites at the ribosomal DNA locus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemistry and Biological Significance of the 3,4,4-Trifluoro-3-butenyl Group
Abstract: The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern drug discovery and materials science. While the trifluoromethyl group is ubiquitous, other fluorinated moieties offer unique and often underexplored chemical properties. This guide provides an in-depth technical overview of the 3,4,4-trifluoro-3-butenyl group, a specialized trifluorovinyl-containing moiety. We will dissect its core physicochemical properties, explore plausible synthetic routes and characteristic reactivity patterns, and evaluate its potential as a novel pharmacophore in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced organofluorine chemistry.
Introduction: Beyond the Trifluoromethyl Group
For decades, chemists have exploited the properties of fluorine to enhance molecular characteristics. The introduction of a trifluoromethyl (-CF3) group, for instance, is a well-established strategy to increase metabolic stability, modulate lipophilicity, and alter pKa, thereby improving the pharmacokinetic profile and binding affinity of drug candidates.[1] However, the chemical space of organofluorine compounds is vast. The trifluorovinyl group (F₂C=CF-), and by extension the 3,4,4-trifluoro-3-butenyl moiety (F₂C=CF-CH₂-CH₂-), represents a more nuanced functional group. Its unique electronic structure—an electron-deficient double bond—imparts reactivity patterns distinct from saturated fluoroalkyl chains, offering novel opportunities for synthesis and molecular design.
This guide moves beyond a simple survey to provide a causal explanation of the chemistry governing this functional group, presenting it as a versatile building block with significant, yet largely untapped, potential.
Physicochemical Landscape of the 3,4,4-Trifluoro-3-butenyl Moiety
The defining feature of the 3,4,4-trifluoro-3-butenyl group is the polarization of the C=C double bond. The high electronegativity of the three fluorine atoms creates a significant electron-deficient character at the C3 and C4 positions. This electronic pull fundamentally distinguishes it from its non-fluorinated butenyl counterpart and from the electronically saturated trifluoromethyl group.
| Property | Butenyl Group (-CH₂-CH₂-CH=CH₂) | Trifluoromethyl Group (-CF₃) | 3,4,4-Trifluoro-3-butenyl Group | Causality & Scientific Insight |
| Electronic Effect | Weakly electron-donating (inductive) | Strongly electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive and resonance) | The fluorine atoms inductively withdraw electron density, making the vinyl group highly electrophilic and susceptible to nucleophilic attack.[2][3] |
| Lipophilicity (Hansch π) | ~ +2.0 | ~ +0.88[4] | Estimated > +1.5 | While fluorine increases lipophilicity, the presence of the double bond provides a site for potential hydrogen bonding, slightly moderating the effect compared to a saturated chain. |
| Metabolic Stability | Susceptible to epoxidation, hydrogenation | Highly stable, blocks metabolic oxidation[4] | High; C-F bonds are strong. The double bond is deactivated towards electrophilic attack. | The electron-deficient nature of the double bond makes it resistant to oxidation by cytochrome P450 enzymes, a common metabolic pathway for alkenes. |
| Conformational Profile | Flexible (sp³ chain) | Rotatable C-C bond | Planar vinyl group with flexible ethyl linker | The planar, rigid nature of the trifluorovinyl unit can be used to lock in specific conformations, which is critical for precise receptor binding. |
Synthetic Pathways and Methodologies
The construction of molecules containing the 3,4,4-trifluoro-3-butenyl group is not trivial and often relies on building-block strategies, leveraging precursors that contain either the trifluorovinyl terminus or a latent trifluoromethyl group.
Building Block Approach via Organometallic Coupling
A highly effective strategy involves the coupling of a trifluorovinyl organometallic reagent with an appropriate electrophile. The preparation of trifluorovinylmagnesium bromide, for example, allows for its use as a nucleophile in classic Grignard reactions.[5][6] This can be coupled with a protected 2-haloethanol derivative followed by deprotection.
A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for 3,4,4-trifluoro-3-buten-1-ol.
Protocol 1: Synthesis of 3,4,4-Trifluoro-3-buten-1-ol
Disclaimer: This protocol is a representative methodology synthesized from established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.
-
Preparation of Trifluorovinylmagnesium Bromide:
-
To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of trifluorovinyl bromide (1.0 eq) in THF via an addition funnel. The reaction may require initiation with a small crystal of iodine or 1,2-dibromoethane.[7]
-
Maintain a gentle reflux during the addition. After completion, stir for an additional hour to ensure full formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of (2-bromoethoxy)(tert-butyl)dimethylsilane (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight. The causality here is a standard SN2-type coupling between the nucleophilic carbon of the Grignard reagent and the electrophilic carbon bearing the bromide.[8]
-
-
Workup and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude protected alcohol in THF. Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Purify the resulting crude product, 3,4,4-trifluoro-3-buten-1-ol, by flash column chromatography.
-
Chemical Reactivity and Key Transformations
The reactivity of the 3,4,4-trifluoro-3-butenyl group is dominated by the electrophilic nature of its terminal double bond.
Nucleophilic Vinylic Substitution
Unlike typical alkenes that undergo electrophilic addition, the trifluorovinyl group readily reacts with nucleophiles.[2] The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the double bond to form a carbanionic intermediate. Subsequent elimination of a fluoride ion (typically from the C4 position) restores the double bond, resulting in a net substitution.
Caption: Mechanism of nucleophilic attack on the trifluorovinyl group.
This reactivity is synthetically powerful, allowing for the introduction of a wide range of functional groups. For example, reaction with thiols can produce semifluorinated thioethers, a reaction that proceeds efficiently via a radical-mediated anti-Markovnikov addition under photochemical conditions.[9]
Cycloaddition Reactions
The electron-deficient nature of the trifluorovinyl double bond makes it an excellent dienophile in Diels-Alder reactions and a partner in [2+2] photocycloadditions.[10] This allows for the rapid construction of complex, fluorinated carbocyclic and heterocyclic ring systems. The choice of reaction partner and conditions (thermal vs. photochemical) dictates the resulting ring size and structure. This reactivity is crucial for building molecular complexity from simple precursors.
Biological Significance and Drug Development Applications
While no marketed drugs currently contain the 3,4,4-trifluoro-3-butenyl group, its unique properties make it a compelling moiety for consideration in drug design. Its primary role would be as a specialized pharmacophore —an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[11]
The Trifluoro-3-butenyl Group as a Bioisostere
A bioisostere is a chemical substituent that can replace another group in a molecule without significantly affecting the biological activity. The 3,4,4-trifluoro-3-butenyl group can be considered a potential bioisostere for several functional groups:
-
Carbonyl / Carboxamide Groups: The strong dipole moment and planar geometry of the trifluorovinyl unit can mimic the hydrogen bonding and steric profile of amides or ketones, but with complete resistance to hydrolysis by amidases or proteases.
-
Aromatic Rings: In certain orientations, its rigid, planar structure and electron-deficient character could occupy similar binding pockets as substituted phenyl rings, while offering a non-aromatic, metabolically robust alternative.
Caption: Key pharmacophoric features of the target moiety.
Potential as a Covalent Warhead
The high reactivity of the trifluorovinyl group towards nucleophiles suggests its potential use as a targeted covalent inhibitor. If positioned correctly within a ligand, it could react with nucleophilic residues (e.g., cysteine, serine, lysine) in a protein's active site, forming an irreversible bond. This strategy is increasingly used to achieve prolonged duration of action and high potency in drug development.
Conclusion and Future Outlook
The 3,4,4-trifluoro-3-butenyl group is an advanced functional moiety that offers a unique combination of metabolic stability, defined stereoelectronic properties, and versatile chemical reactivity. While its synthesis presents challenges, the potential rewards for medicinal chemistry are significant. Its ability to act as a metabolically robust bioisostere and its latent reactivity towards nucleophiles make it a prime candidate for the design of next-generation therapeutics, including covalent inhibitors and chemical probes.
Future research should focus on developing more efficient and scalable synthetic routes to trifluorovinyl-containing building blocks. Furthermore, systematic screening of this moiety in diverse molecular scaffolds against various biological targets will be crucial to fully uncover its potential and translate its unique chemical properties into tangible pharmacological benefits.
References
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions . Chemical Reviews. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . Molecules. Available at: [Link]
-
Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers . ResearchGate. Available at: [Link]
-
vinyl bromide - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Thiol–Trifluorovinyl Ether (TFVE) Photopolymerization: An On-Demand Synthetic Route to Semifluorinated Polymer Networks . Macromolecules. Available at: [Link]
-
Reactivity of triethylphosphine towards: (i) perfluoro (methyl vinyl ether), and (ii) fluorophosgene . ResearchGate. Available at: [Link]
-
Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study . Molecules. Available at: [Link]
-
Grignard reaction - Wikipedia . Wikipedia. Available at: [Link]
- Method synthesizing 4, 4, 4-trifluoro butanol. Google Patents.
-
Grignard Reagent Reaction Mechanism . YouTube. Available at: [Link]
-
Nucleophilic substitution - Wikipedia . Wikipedia. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . Molecules. Available at: [Link]
-
Representative bioactive molecules containing fluoroalkyl ketones . ResearchGate. Available at: [Link]
-
Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group . Tetrahedron Letters. Available at: [Link]
-
Nucleophilic Substitution Reaction - BYJU'S . BYJU'S. Available at: [Link]
- Process for producing fluoroelastomers with fluorinated anionic surfactants. Google Patents.
-
Compounds of perfluoro[4][4][4]propellene and perfluoro hexamethylenetetramine . Google Patents. Available at:
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study . Molecules. Available at: [Link]
- Synthetic method of 1,2, 4-trifluorobenzene. Google Patents.
-
16.6 Cycloaddition Reactions - Chad's Prep . Chad's Prep. Available at: [Link]
-
Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis . ResearchGate. Available at: [Link]
-
Nucleophilic substitution in 5,6,7,8-tetrafluoro- and 6,7-difluoro-1,2,3,4-tetrahydro-9-alkenyl-1,4-methanonaphthalenes and related compounds. A search for homoallylic conjugation . Scilit. Available at: [Link]
-
Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. Available at: [Link]
-
Pharmacophores – Knowledge and References . Taylor & Francis. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions . Molecules. Available at: [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
-
(4,4,4-Trifluoro-2-butenyl)radical - PubChem . PubChem. Available at: [Link]
-
Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds . ResearchGate. Available at: [Link]
-
Pharmacophore-based discovery of ligands for drug transporters . Advanced Drug Delivery Reviews. Available at: [Link]
-
(PDF) S 32 Bioactive molecules: current trends in discovery, synthesis, delivery and testing . ResearchGate. Available at: [Link]
-
Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent . Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
Bioactive ingredients containing a N‐polyfluoroalkyl moiety, synthetic... . ResearchGate. Available at: [Link]
-
4,4,4-trifluoro-1-butene - ChemSynthesis . ChemSynthesis. Available at: [Link]
Sources
- 1. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to 6-Substituted Purine Thioethers as Potential Nematicidal Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing billions of dollars in crop losses annually. The increasing resistance to existing nematicides and their environmental impact necessitates the development of novel, effective, and safer alternatives.[1] This technical guide explores the promising, yet underexplored, class of 6-substituted purine thioethers as potential nematicidal agents. We will delve into the rationale for targeting the purine salvage pathway in nematodes, a metabolic route that is often essential for these parasites but not for their mammalian hosts.[2] This guide will provide a comprehensive overview of the synthesis of these compounds, hypothesize their mechanism of action, and present detailed experimental protocols for their evaluation. Furthermore, we will discuss structure-activity relationships (SAR) extrapolated from related research to guide the design of future nematicidal candidates. This document is intended to serve as a foundational resource for researchers aiming to pioneer the development of this novel class of nematicides.
Introduction: The Pressing Need for Novel Nematicides
Nematodes, particularly plant-parasitic species like the root-knot nematode (Meloidogyne spp.), are a major agricultural pest, inflicting substantial damage to a wide variety of crops worldwide.[3] Current control strategies heavily rely on a limited number of chemical nematicides. However, the use of these conventional agents is increasingly restricted due to concerns about their toxicity to non-target organisms, environmental persistence, and the emergence of resistant nematode populations.[1] This has created an urgent need for the discovery and development of new nematicidal compounds with novel modes of action.
A promising strategy in the development of new antiparasitic agents is to target metabolic pathways that are essential for the parasite but absent or significantly different in the host.[2] One such pathway is the purine salvage pathway.
The Rationale: Targeting the Purine Salvage Pathway in Nematodes
Most parasitic organisms, including nematodes, lack the ability to synthesize purines de novo and are therefore entirely dependent on salvaging purines from their host.[2] This dependency makes the enzymes and transporters of the purine salvage pathway attractive targets for the development of selective anti-parasitic drugs.[2] The model organism Caenorhabditis elegans possesses a well-characterized purine metabolism pathway, providing a valuable tool for studying the potential effects of purine analogs.[4]
By designing molecules that interfere with this essential pathway, it is possible to selectively disrupt the growth, development, and reproduction of nematodes with minimal impact on the host organism. Purine analogs, such as 6-mercaptopurine, have long been used in medicine for their ability to disrupt purine metabolism in rapidly dividing cancer cells.[5] We propose that this concept can be extended to the development of nematicides by designing purine derivatives that specifically target the nematode purine salvage pathway.
6-Substituted Purine Thioethers: A Promising Chemical Scaffold
The purine scaffold is a versatile starting point for the development of bioactive molecules.[6] Specifically, substitution at the 6-position of the purine ring has been shown to be a key determinant of biological activity.[7] The introduction of a thioether linkage at this position offers a route to a diverse range of derivatives with varying physicochemical properties.
General Synthesis of 6-Substituted Purine Thioethers
The synthesis of 6-substituted purine thioethers typically begins with a commercially available purine, such as 6-mercaptopurine or 6-chloropurine. A general synthetic scheme is presented below.
Caption: General synthetic routes to 6-substituted purine thioethers.
Structure-Activity Relationships (SAR) and Design Considerations
While direct SAR studies of 6-substituted purine thioethers as nematicides are not yet available, we can extrapolate from research on other biological activities to guide the design of potential candidates.
-
The Nature of the Thioether Substituent (R-group): The "R" group attached to the sulfur atom can significantly influence the compound's activity.
-
Hydrophobicity: Increasing the hydrophobicity of the substituent at the 6-position can enhance the biological activity of 6-mercaptopurine derivatives, potentially by improving cell penetration.[7]
-
Aromatic vs. Aliphatic: Both aryl and alkyl thioether derivatives have shown biological activity in other contexts.[1] A library of compounds with diverse aliphatic and aromatic substituents should be synthesized and screened.
-
Functional Groups: The incorporation of functional groups on the R-group, such as halogens, nitro groups, or amines, can modulate the electronic properties and binding interactions of the molecule. For example, electron-withdrawing groups on a benzhydryl moiety of thioether-linked purine derivatives increased their potency as inotropic agents.[1]
-
-
Substitutions at Other Positions: While the primary focus is on the 6-position, substitutions at other positions of the purine ring (e.g., the 2- or 8-position) can also impact activity.[7]
Proposed Mechanism of Action against Nematodes
We hypothesize that 6-substituted purine thioethers exert their nematicidal activity by acting as antimetabolites in the nematode's purine salvage pathway. These compounds may mimic natural purines, such as hypoxanthine or guanine, and be recognized by the enzymes of the salvage pathway.
Caption: Proposed mechanism of nematicidal action.
Once inside the nematode, these purine thioethers could be converted into fraudulent nucleotides by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] These toxic nucleotide analogs could then inhibit key enzymes in the purine metabolic pathway or be incorporated into the nematode's DNA and RNA, leading to disruption of nucleic acid synthesis and ultimately, cell death.[5]
Experimental Protocols for Evaluation
The successful development of 6-substituted purine thioethers as nematicides requires robust and reproducible experimental protocols for their synthesis and biological evaluation.
Synthesis of a Representative 6-Substituted Purine Thioether
Protocol: Synthesis of 6-(benzylthio)-9H-purine
-
Materials: 6-mercaptopurine, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, hexane.
-
Procedure:
-
To a solution of 6-mercaptopurine (1.0 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 6-(benzylthio)-9H-purine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Nematicidal Assay
Protocol: Evaluation against Caenorhabditis elegans
-
Materials: C. elegans (wild-type N2 strain), Nematode Growth Medium (NGM) agar plates, E. coli OP50, 96-well microtiter plates, M9 buffer, test compounds dissolved in a suitable solvent (e.g., DMSO), positive control (e.g., levamisole), solvent control.
-
Procedure:
-
Synchronize a culture of C. elegans to obtain a population of L4 larvae.
-
Prepare serial dilutions of the test compounds in M9 buffer. The final solvent concentration should not exceed 1%.
-
In a 96-well plate, add a known number of L4 larvae (e.g., 20-30) to each well containing the different concentrations of the test compounds.
-
Include wells with M9 buffer only (negative control), solvent control, and a positive control.
-
Incubate the plates at 20°C.
-
Assess nematode mortality at 24, 48, and 72 hours under a dissecting microscope. Nematodes are considered dead if they do not respond to a gentle touch with a platinum wire.
-
Calculate the percentage of mortality for each concentration and determine the LC₅₀ value.
-
In Vivo Nematicidal Assay (Pot Assay)
Protocol: Evaluation against Meloidogyne incognita on Tomato Plants
-
Materials: Tomato seedlings (e.g., 'Rutgers'), sterile soil mix, M. incognita eggs or second-stage juveniles (J2s), test compounds, positive control (e.g., a commercial nematicide), pots.
-
Procedure:
-
Transplant 2-3 week old tomato seedlings into pots containing sterile soil.
-
Prepare aqueous solutions or suspensions of the test compounds at various concentrations.
-
Apply the test compound solutions to the soil around the base of the tomato seedlings.
-
Two to three days after treatment, inoculate the soil with a known number of M. incognita eggs or J2s.
-
Maintain the plants in a greenhouse for 4-6 weeks.
-
At the end of the experiment, carefully uproot the plants and wash the roots.
-
Rate the degree of root galling on a scale of 0-5.
-
Count the number of egg masses per root system.
-
Extract and count the number of J2s from the soil.
-
Compare the results from the treated plants to the untreated inoculated control and the positive control.
-
Data Interpretation and Future Directions
The data generated from the proposed assays will provide the first insights into the nematicidal potential of 6-substituted purine thioethers.
| Parameter | In Vitro Assay (C. elegans) | In Vivo Assay (M. incognita) |
| Primary Endpoint | LC₅₀ (Lethal Concentration 50%) | Root Gall Index, Number of Egg Masses, J2 Population in Soil |
| Interpretation | A lower LC₅₀ value indicates higher acute toxicity to the nematode. | A reduction in the measured parameters compared to the control indicates nematicidal activity. |
Based on the initial screening results, future research should focus on:
-
Library Synthesis and SAR Optimization: Synthesize a diverse library of 6-substituted purine thioethers to establish a robust structure-activity relationship and identify lead compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Investigate the precise molecular target(s) of the most active compounds within the nematode purine salvage pathway. This could involve enzymatic assays with purified nematode enzymes or studies with resistant nematode mutants.
-
Spectrum of Activity: Evaluate the efficacy of lead compounds against a broader range of economically important plant-parasitic nematodes.
-
Toxicology and Environmental Fate: Assess the toxicity of promising candidates to non-target organisms (e.g., beneficial soil microbes, insects, and vertebrates) and their persistence in the environment.
Conclusion
The development of novel nematicides is critical for ensuring global food security. 6-Substituted purine thioethers represent a promising and largely unexplored class of compounds for this purpose. By targeting the essential purine salvage pathway in nematodes, these compounds have the potential for high efficacy and selectivity. The synthetic accessibility and the potential for chemical diversification make this scaffold an attractive starting point for a drug discovery program. This technical guide provides a roadmap for researchers to embark on the synthesis, evaluation, and optimization of 6-substituted purine thioethers as the next generation of nematicidal agents.
References
- El Kouni, M. H. (2003). Potential chemotherapeutic targets in the purine metabolism of parasites. Pharmacology & Therapeutics, 99(3), 283-309.
- Li, X., et al. (2023). Bacterial purine metabolism modulates C. elegans development and stress tolerance via DAF-16. Life Science Alliance, 6(12), e202302148.
- Oleszek, A., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-971.
- Miron, T., et al. (2009). Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550.
- de Souza, M. C. B. V., et al. (2007). Synthesis and biological evaluation of some 6-substituted purines. European Journal of Medicinal Chemistry, 42(4), 530-537.
-
Kanehisa Laboratories. (n.d.). Purine metabolism - Caenorhabditis elegans (nematode). KEGG PATHWAY. Retrieved from [Link]
- Głowacka, I. E., & Wróblewski, Z. (2018).
- Papadopoulou, C., et al. (2022).
- Lum, G., et al. (1993). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 36(15), 2089-2096.
- Kumar, S., et al. (2013).
- Miron, T., et al. (2012). S-allyl derivatives of 6-mercaptopurine are highly potent drugs against human B-CLL through synergism between 6-mercaptopurine and allicin. Leukemia Research, 36(12), 1536-1540.
- Liliemark, J., et al. (1997). Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA. Leukemia & Lymphoma, 26(3-4), 333-339.
- Miron, T., et al. (2008). Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550.
- Szymańska, E., et al. (2018). Synthesis and Anticancer Activity of Multisubstituted Purines and Xanthines With One or Two Propynylthio and Aminobutynylthio Groups. Chemistry & Biodiversity, 15(5), e1800044.
- National Center for Biotechnology Information. (2014). Purine Analogues.
- Papadopoulou, C., et al. (2021).
- Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
-
Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]
- de Menezes, C. B. A., et al. (2022). Targeting with Structural Analogs of Natural Products the Purine Salvage Pathway in Leishmania (Leishmania) infantum by Computer-Aided Drug-Design Approaches. Molecules, 27(23), 8213.
- Afifi, M., et al. (2024).
- Park, I. K., et al. (2010). Structure-activity relationship of aliphatic compounds for nematicidal activity against pine wood nematode (Bursaphelenchus xylophilus). Journal of Agricultural and Food Chemistry, 58(3), 1823-1827.
- Miron, T., et al. (2009). Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. Weizmann Institute of Science.
- Park, J., et al. (2016). Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis. Journal of Experimental Biology, 219(Pt 11), 1694-1702.
- Miron, T., et al. (2012). S-allyl derivatives of 6-mercaptopurine are highly potent drugs against human B-CLL through synergism between 6-mercaptopurine and allicin. Leukemia Research, 36(12), 1536-1540.
- Johnson, S. A., & Thomas, W. (2000). Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies.
- Ros-López, M. C., et al. (2022). Nematicidal Screening of Aqueous Extracts from Plants of the Yucatan Peninsula and Ecotoxicity. Plants, 11(16), 2137.
- Brophy, P. M., & Barrett, J. (2015). Metabolic enzymes of helminth parasites: potential as drug targets. Expert Opinion on Drug Discovery, 10(3), 269-281.
- GPAT Discussion Center. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.
- Kourounioti, S., et al. (2020). Nematicidal Activity and Phytochemistry of Greek Lamiaceae Species. Agronomy, 10(8), 1119.
- Taki, A. C., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100511.
- Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq.
- Hu, L., et al. (2025). Root-knot nematode Meloidogyne incognita uses secondary-metabolite-mediated soil microbiome shifts to locate host plants.
Sources
- 1. Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential chemotherapeutic targets in the purine metabolism of parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Purine metabolism - Caenorhabditis elegans (nematode) [kegg.jp]
- 4. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 5. Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
Difference between Fluensulfone and purine-based trifluorobutenyl analogs
The following technical guide provides an in-depth analysis of the structural, mechanistic, and functional distinctions between Fluensulfone and the emerging class of purine-based trifluorobutenyl analogs . This document is structured for researchers and drug development professionals, focusing on the chemical logic of scaffold hopping and its implications for nematicidal efficacy.
Structural Evolution, Mechanistic Divergence, and Application Protocols
Executive Summary
The transition from first-generation fumigants to targeted non-fumigant nematicides represents a pivotal shift in agricultural chemistry. Fluensulfone , a heterocyclic fluoroalkenyl sulfone, established the viability of the 4,4,4-trifluorobut-1-en-1-yl moiety as a potent nematicidal pharmacophore. Recent medicinal chemistry efforts have explored scaffold hopping —specifically replacing the thiazole core of fluensulfone with a purine scaffold. This guide analyzes how this structural modification alters physicochemical properties, metabolic stability, and mode of action (MoA), offering a roadmap for evaluating these next-generation analogs.
Chemical Architecture & SAR Analysis
The core distinction between these two classes lies in the "head" group of the molecule, while the "tail" (the warhead) remains conserved.
The Pharmacophore: 4,4,4-Trifluorobut-1-enyl Moiety
Both compound classes rely on the trifluorobutenyl group for bioactivity.
-
Function: This moiety acts as a highly lipophilic "warhead." The electron-withdrawing fluorine atoms and the alkene double bond create a specific electronic signature that facilitates interaction with hydrophobic pockets in nematode target proteins, potentially acting as a Michael acceptor under specific metabolic conditions.
-
Conservation: Removal or saturation of the double bond in this group typically results in a complete loss of nematicidal activity, confirming its role as the essential pharmacophore.
Scaffold Hopping: Thiazole vs. Purine
The shift from a thiazole to a purine scaffold introduces significant changes in molecular topology and hydrogen bonding potential.
| Feature | Fluensulfone (Standard) | Purine-Based Analogs (Experimental) |
| Core Scaffold | 1,3-Thiazole (5-membered heterocycle) | Purine (Fused pyrimidine-imidazole) |
| Linker | Sulfone (-SO₂-) | Thioether (-S-) or Sulfone (-SO₂-) |
| Molecular Weight | ~291 Da (Low MW, high diffusivity) | ~350–400 Da (Higher MW, rigid) |
| H-Bond Donors/Acceptors | Low count (Lipophilicity dominant) | Higher count (N-atoms act as acceptors) |
| Solubility (Water) | Low (Requires formulation) | Variable (Purine N-alkylation affects logP) |
| Metabolic Stability | Susceptible to oxidative dealkylation | Purine ring is robust; mimics nucleosides |
Structural Visualization
The following diagram illustrates the structural divergence and the conserved pharmacophore.
Figure 1: Structural comparison highlighting the conserved trifluorobutenyl warhead and the divergent heterocyclic scaffolds.
Mechanism of Action (MoA)
Fluensulfone: Metabolic Impairment
Fluensulfone is not an acetylcholinesterase inhibitor. Its MoA is distinct:
-
Lipid Utilization Blockade: It impairs the nematode's ability to utilize lipid reserves.
-
Mitochondrial Dysfunction: Treatment leads to a rapid depletion of ATP and eventual paralysis (immotility) distinct from the rigid paralysis of organophosphates.
-
Irreversibility: Once affected, nematodes do not recover even after washout.
Purine Analogs: Potential Dual-Action
The incorporation of a purine scaffold suggests a hypothesis of dual-action pharmacology :
-
Metabolic Mimicry: The purine core may mimic adenosine or guanosine, potentially allowing the molecule to bind to nucleotide-binding proteins (e.g., kinases, transporters) that the thiazole-based fluensulfone cannot access.
-
Enhanced Uptake: Nematodes possess specific purine salvage pathways. A purine-based nematicide might exploit these transporters for active uptake, potentially increasing intracellular concentration compared to passive diffusion.
Figure 2: Hypothesized Mode of Action pathways. Fluensulfone relies on lipid/mitochondrial disruption, while purine analogs may exploit salvage pathways.
Experimental Protocols for Comparative Evaluation
To validate the differences between these classes, a self-validating screening cascade is required.
Synthesis of Purine Analogs (General Protocol)
Note: This protocol assumes a standard alkylation strategy.
-
Starting Material: 6-chloropurine or 2,6-dichloropurine.
-
Reagent: 4,4,4-trifluorobut-1-ene-1-sulfonyl chloride or the corresponding bromide.
-
Reaction: Nucleophilic aromatic substitution (
) or alkylation in the presence of a base ( ) in DMF at 60°C. -
Purification: Silica gel chromatography (Gradient: Hexane/EtOAc).
-
Validation:
NMR (characteristic signal for group) and HRMS.
Nematicidal Motility Assay (J2 Stage)
This assay quantifies the "metabolic paralysis" effect.
Materials:
-
Meloidogyne incognita J2 juveniles (freshly hatched).
-
96-well culture plates.
-
Test compounds dissolved in DMSO (Final concentration <1%).
Workflow:
-
Dispensing: Aliquot 100 J2 nematodes per well in 200 µL water.
-
Treatment: Add Fluensulfone and Purine Analog at graded concentrations (e.g., 0.5, 1, 2, 4, 8 ppm). Include Water + DMSO control.
-
Incubation: Incubate at 25°C in dark for 24h, 48h, and 72h.
-
Assessment: Count motile vs. immotile nematodes.
-
Stimulation Check: Touch immotile nematodes with a fine needle. If they respond, it is "temporary paralysis" (typical of AChE inhibitors). If no response, it is "metabolic death" (typical of Fluensulfone).
-
-
Washout (Critical): Transfer immotile nematodes to fresh water for 24h. Re-assess motility. Recovery indicates nematostatic activity; no recovery indicates nematicidal activity.
Egg Hatching Inhibition Assay
Purine analogs may show higher efficacy here if they interfere with DNA synthesis during embryogenesis.
-
Collection: Harvest egg masses from infected tomato roots.
-
Exposure: Submerge egg masses in test solution for 7 days.
-
Count: Transfer to water and count hatched J2s over the next 7 days.
-
Calculation: Compare hatching % relative to water control.
References
-
Kearn, J., et al. (2014). "Fluensulfone is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones." Pesticide Biochemistry and Physiology. Link
-
Oka, Y., et al. (2012). "Nematicidal activity of fluensulfone against some plant-parasitic nematodes." Pest Management Science. Link
-
Liu, C., et al. (2024). "Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, SAR, and Mode of Action Study." Journal of Agricultural and Food Chemistry. Link
-
Wójtowicz-Rajchel, H., et al. (2006). "Simple synthesis of some pentafluoropropenyl derivatives of pyrimidine and purine based on addition-elimination reaction." Journal of Organic Chemistry. Link
-
Patent WO2003049541A3. "Nematicidal trifluorobutenyl imidazole thioether derivatives." World Intellectual Property Organization. Link
Literature review on 6-alkenylthio-9H-purine derivatives
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves beyond basic synthesis into structure-activity relationships (SAR), mechanistic differentiation between thioethers and disulfides, and detailed experimental protocols.
Synthetic Scaffolds, Biological Mechanisms, and Therapeutic Applications
Executive Summary
The 6-alkenylthio-9H-purine scaffold represents a critical modification of the purine pharmacophore, distinct from the classical 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) antimetabolites. While the parent thiopurines rely on HGPRT-mediated ribosylation for bioactivity, 6-alkenylthio derivatives introduce a lipophilic "tail" that alters cellular permeability, metabolic stability, and target specificity.
This guide analyzes two distinct chemical subclasses within this family:
-
Stable Thioethers (Purine-S-Alkenyl): Primarily investigated for antimicrobial and antimycobacterial activity (e.g., M. tuberculosis).
-
Activated Disulfides (Purine-S-S-Alkenyl): Emerging as potent anticancer prodrugs (e.g., S-allylthio-6-MP) that exploit intracellular glutathione (GSH) dynamics to release cytotoxic payloads specifically in high-redox tumor environments.
Chemical Synthesis & Structural Diversity[1][2]
The synthesis of 6-alkenylthio-9H-purines typically proceeds via the S-alkylation of 6-mercaptopurine. The choice of reagents determines whether a stable thioether or a reactive disulfide is formed.
2.1. Core Synthetic Pathways
-
Path A (Thioether Synthesis): Direct nucleophilic substitution using alkenyl halides under basic conditions. This yields a chemically stable C-S-C bond.
-
Path B (Disulfide Synthesis): Reaction with allicin-like precursors or thiosulfonates to create a labile C-S-S-C bond, designed for intracellular cleavage.
2.2. Visualization: Synthetic Workflow
The following diagram illustrates the divergent synthetic routes and their respective product classes.
Figure 1: Divergent synthesis of stable thioethers (Path A) vs. reactive disulfide prodrugs (Path B) from 6-mercaptopurine.
Pharmacological Profile & Mechanism of Action[3]
The biological activity of these derivatives is strictly dictated by the nature of the sulfur linkage.
3.1. Stable Thioethers (Antimicrobial Focus)
-
Mechanism: These compounds (e.g., 6-prenylthio, 6-geranylthio) mimic bacterial purine precursors but block downstream enzymes in the purine salvage pathway.
-
Target: Mycobacterium tuberculosis (Mtb).[1][2] The lipophilic alkenyl chain enhances penetration through the waxy mycobacterial cell wall (mycolic acids).
-
Selectivity: High affinity for bacterial transporters; low cytotoxicity to mammalian cells due to lack of metabolic activation by human HGPRT.
3.2. Activated Disulfides (Anticancer Focus)
-
Mechanism (The "Thiol Switch"): These act as prodrugs. The S-allyl disulfide bond is cleaved by high concentrations of intracellular Glutathione (GSH), which is often elevated in cancer cells (e.g., B-CLL).
-
Payload Release:
-
Entry: Lipophilic prodrug passively diffuses into the cell.
-
Activation: Reacts with GSH
Releases free 6-MP + S-allyl-GSH. -
Dual Hit: Free 6-MP inhibits DNA synthesis; S-allyl-GSH depletes the cell's antioxidant reserve, inducing oxidative stress and apoptosis.
-
3.3. Visualization: The "Thiol Switch" Activation
Figure 2: Intracellular activation mechanism of S-allylthio disulfide prodrugs in high-GSH cancer environments.
Experimental Protocols
4.1. Synthesis of 6-Allylthio-9H-purine (Thioether)
This protocol yields the stable thioether derivative.
Materials:
-
6-Mercaptopurine monohydrate (1.0 eq)
-
Allyl Bromide (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
Step-by-Step Protocol:
-
Dissolution: Dissolve 6-MP (1.70 g, 10 mmol) in 15 mL of anhydrous DMF in a round-bottom flask.
-
Deprotonation: Add
(2.76 g, 20 mmol) and stir at room temperature for 30 minutes. The solution will darken as the thiolate anion forms. -
Alkylation: Dropwise add Allyl Bromide (0.95 mL, 11 mmol) over 10 minutes.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from Ethanol/Water. -
Validation:
-
Yield: Expect 75–85%.
-
1H NMR (DMSO-d6): Look for allyl signals (
5.1–5.3 multiplet, 5.9 multiplet) and the S-CH2 doublet ( 4.0).
-
4.2. In Vitro Cytotoxicity Assay (MTT)
Designed to compare the Prodrug (Disulfide) vs. Parent (6-MP).
-
Cell Seeding: Seed HCT116 or K562 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Prepare stock solutions of 6-Allylthio-purine and 6-MP in DMSO. Dilute serially (0.1
M to 100 M) in media. Ensure final DMSO < 0.1%. -
Incubation: Treat cells for 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate
.-
Expectation: The disulfide variant should show lower
(higher potency) than 6-MP in resistant lines due to enhanced uptake.
-
Structure-Activity Relationship (SAR) Analysis
The following table summarizes how variations at the S-position affect biological outcomes.
| Substituent (R) | Linkage Type | Lipophilicity (LogP) | Primary Bioactivity | Mechanism Note |
| -H (Parent) | Thiol | Low | Anticancer (Leukemia) | Requires HGPRT activation; poor transport. |
| -CH3 (Methyl) | Thioether | Moderate | Metabolic Marker | Often inactive; product of TPMT methylation. |
| -Allyl (C3) | Disulfide | High | Potent Anticancer | Prodrug: Activated by GSH; bypasses transport limits. |
| -Allyl (C3) | Thioether | Moderate | Antimicrobial | Stable; targets bacterial salvage pathways. |
| -Prenyl (C5) | Thioether | Very High | Cytotoxic/Antifungal | Potential interference with protein prenylation. |
| -Benzyl | Thioether | High | Antimycobacterial | Effective against M. tuberculosis. |
Future Outlook & Challenges
-
Metabolic Stability: Thioethers are susceptible to oxidation by hepatic CYPs to sulfoxides/sulfones, which may alter activity. Future designs should incorporate steric bulk around the sulfur to retard oxidation.
-
Tumor Specificity: While disulfide prodrugs target high-GSH cells, systemic release of 6-MP remains a risk. Nano-encapsulation of these lipophilic derivatives could enhance tumor accumulation (EPR effect).
-
Resistance: 6-alkenylthio derivatives may bypass HGPRT-downregulation resistance mechanisms common in 6-MP therapy, offering a second-line option for refractory leukemia.
References
-
Synthesis and Cytotoxic Activity of 6-Alkynyl- and 6-Alkenylpurines. Bioorganic & Medicinal Chemistry Letters, 2003.[3]
-
Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 2009.[4]
-
S-allyl derivatives of 6-mercaptopurine are highly potent drugs against human B-CLL. Leukemia Research, 2012.[5]
-
6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents.Bioorganic & Medicinal Chemistry, 2013.
-
Antimicrobial properties of allicin from garlic.Microbes and Infection, 1999. (Grounding for S-allyl mechanism).
Sources
- 1. 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-allyl derivatives of 6-mercaptopurine are highly potent drugs against human B-CLL through synergism between 6-mercaptopurine and allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide: In Vitro Antiviral Efficacy Assessment of Fluorinated Purine Nucleobases
Introduction: The Strategic Advantage of Fluorination in Antiviral Nucleoside Analogs
Nucleoside analogs represent a cornerstone of antiviral therapy, primarily functioning by disrupting viral replication.[1][2] These molecules mimic natural purine or pyrimidine nucleosides, allowing them to be incorporated into growing viral DNA or RNA chains by viral polymerases.[3] Upon incorporation, they can act as chain terminators or induce lethal mutagenesis, thereby halting the proliferation of the virus.[4][5][6]
The strategic incorporation of fluorine into these nucleoside scaffolds has emerged as a powerful approach in modern drug discovery.[7][8][9] The fluorine atom, being the most electronegative element and having a size comparable to a hydrogen atom, confers several advantageous properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and increasing its biological half-life.[7][10][11]
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and electronic properties of the nucleoside, which can improve its pharmacokinetic and pharmacodynamic profile, including cell permeability and target enzyme binding.[7][10][11][12]
-
Altered Biological Activity: The introduction of fluorine can lead to a dramatic change in biological activity, often enhancing the selectivity and potency of the analog against viral enzymes over host cell polymerases.[1][13]
This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of fluorinated purine nucleobases as potential antiviral agents. We will delve into the core assays required to build a robust data package, focusing on the causality behind experimental choices to ensure scientific integrity and generate reliable, reproducible results.
Mechanism of Action: Targeting the Viral Replication Machinery
Fluorinated purine nucleoside analogs, like many nucleoside inhibitors, are prodrugs that must be anabolized within the host cell to their active triphosphate form.[4][14][15][16] This metabolic activation is a critical first step for their antiviral activity.
Once converted, the active triphosphate metabolite can exert its antiviral effect through several mechanisms, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[16][17][18][19]
-
Chain Termination: The analog is incorporated into the nascent viral RNA or DNA strand. Due to structural modifications (often the absence of a 3'-hydroxyl group, a common feature of nucleoside analogs), the polymerase is unable to add the next nucleotide, leading to premature termination of the chain.[4][17][18][20] Remdesivir is a well-known example that functions as a delayed chain terminator.[4][17]
-
Lethal Mutagenesis: Some analogs, like Favipiravir, are incorporated into the viral genome and can be "read" as different bases during subsequent replication rounds.[5][6] This introduces a high number of mutations into the viral progeny, exceeding a tolerable threshold and resulting in non-viable virions.[6]
The following diagram illustrates the general metabolic activation and mechanism of action for a fluorinated purine nucleoside analog targeting a viral polymerase.
Caption: Metabolic activation and mechanism of action.
Phase 1: Foundational In Vitro Assays
The initial assessment of a novel fluorinated purine nucleobase involves two critical and concurrent evaluations: its antiviral efficacy and its cytotoxicity to the host cells. This dual approach is essential for determining the compound's therapeutic window.
Cytotoxicity Assays: Establishing the Safety Profile
Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is toxic to the host cells used in the assays.[21][22] This is crucial to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a result of host cell death.[23]
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[21][23] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[24]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24] These crystals are insoluble in aqueous solution and can be dissolved using a solubilizing agent. The intensity of the resulting purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
Cell Seeding:
-
Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza) at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a series of 2-fold serial dilutions of the fluorinated purine nucleobase in cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells in triplicate.
-
Include "cells only" (no compound) and "medium only" (no cells) controls.
-
-
Incubation:
-
Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing solution (e.g., a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[23]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
Antiviral Efficacy Assays: Quantifying Viral Inhibition
Once the cytotoxicity profile is established, the next step is to evaluate the compound's ability to inhibit viral replication. The choice of assay depends on the virus and the specific research question. Here, we detail two widely accepted and robust methods.
The Plaque Reduction Assay is considered the "gold standard" for determining the efficacy of an antiviral compound.[25][26] It directly measures the reduction in the number of infectious virus particles.[27]
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the test compound.[27][28] The cells are then covered with a semi-solid overlay (e.g., agarose or methylcellulose) which restricts the spread of progeny virions to adjacent cells.[27][28] This results in the formation of localized areas of cell death or infection, known as plaques, which can be visualized and counted.[27][28] An effective antiviral will reduce the number of plaques formed in a dose-dependent manner.[25]
-
Cell Seeding:
-
Seed 24-well plates with a susceptible host cell line to achieve a confluent monolayer on the day of infection.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the fluorinated purine nucleobase in culture medium at concentrations below the determined CC50.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Pre-incubate the virus with the diluted compound for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixture in triplicate.
-
Include a "virus only" control (no compound).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the inoculum.
-
Overlay the cells with a semi-solid medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose) containing the corresponding concentration of the test compound.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the agarose overlay.
-
Stain the cell monolayer with a solution such as crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression.
-
For viruses that do not readily form plaques or for higher-throughput screening, a qPCR-based assay is an excellent alternative.[29] This method quantifies the amount of viral nucleic acid (DNA or RNA) produced in infected cells.[30]
Principle: Cells are infected with the virus in the presence of the test compound. After a single replication cycle, the total nucleic acid is extracted from the cells or supernatant. The amount of viral genome is then quantified using real-time PCR (or RT-qPCR for RNA viruses) with primers and probes specific to a conserved region of the viral genome.[30][] A reduction in the viral nucleic acid level indicates antiviral activity.[30]
-
Cell Seeding and Infection:
-
Follow steps 1-3 of the Plaque Reduction Assay protocol, using a 96-well plate format.
-
-
Incubation:
-
Incubate the infected cells for a period corresponding to one viral replication cycle (e.g., 24-48 hours).
-
-
Nucleic Acid Extraction:
-
Harvest the cell supernatant or lyse the cells to extract total nucleic acid using a commercially available kit. For RNA viruses, perform a reverse transcription step to convert the viral RNA to cDNA.
-
-
qPCR:
-
Set up the qPCR reaction using a master mix, primers, and a probe specific to the target virus.
-
Run the qPCR on a real-time PCR instrument. Include a standard curve of known viral genome copy numbers for absolute quantification.
-
-
Data Analysis:
-
Determine the viral genome copy number for each sample from the standard curve.
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the "virus only" control.
-
Determine the EC50 using non-linear regression analysis.
-
Data Interpretation and Key Metrics
The primary output of these initial assays is the determination of the CC50 and EC50 values. These are then used to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective at inhibiting the virus at concentrations far below those that are toxic to the host cells. Generally, an SI of 10 or greater is considered a good starting point for further development.
| Parameter | Description | Desired Value |
| CC50 | 50% Cytotoxic Concentration | High |
| EC50 | 50% Effective Concentration | Low |
| SI | Selectivity Index (CC50/EC50) | High (≥10) |
Workflow and Decision Making
The following diagram outlines the workflow for the initial in vitro evaluation of fluorinated purine nucleobases.
Caption: Initial in vitro screening workflow.
Conclusion
The protocols and framework outlined in this guide provide a robust system for the initial in vitro characterization of fluorinated purine nucleobases as potential antiviral agents. By concurrently assessing cytotoxicity and antiviral efficacy, researchers can efficiently identify promising lead compounds with a favorable therapeutic window. A self-validating experimental design, rooted in understanding the causality behind each step, is paramount for generating high-quality, reliable data that can confidently guide further drug development efforts.
References
- Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. (n.d.). Google Scholar.
- Mechanism of action revealed for remdesivir, potential coronavirus drug. (2020, March 3). Drug Target Review.
- Remdesivir. (n.d.). Wikipedia.
- A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (n.d.). Google Scholar.
- Favipiravir. (n.d.). Wikipedia.
- Favipiravir: mechanism of action, pharmacokinetics and safety. (2023, September 22). ChemicalBook.
- Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.
- Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? (2021, September 8). Cell & Bioscience.
- VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity. (n.d.). Gilead.
- The mechanism of resistance to favipiravir in influenza. (2018, October 23). PNAS.
- What is the mechanism of Remdesivir? (2024, July 17). Patsnap Synapse.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). Google Scholar.
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Virongy.
- Kothapalli, Y., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
- Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25. (n.d.). BenchChem.
- qPCR Assay for Testing Antiviral Agents. (n.d.). Creative Diagnostics.
- Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs.
- Fluorinated Nucleosides: Synthesis and Biological Implication. (n.d.). PMC.
- Understanding Cytotoxicity. (2024, March 9). Virology Research Services.
- A rapid quantitative PCR-based assay for testing antiviral agents against human adenoviruses demonstrates type specific differences in ribavirin activity. (n.d.). PubMed.
- In vitro methods for testing antiviral drugs. (n.d.). PMC.
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). PMC.
- 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (n.d.). National Science Review.
- qPCR Assay for Rapid Virus Detection and Quantification. (2023, July 5). Labinsights.
- Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. (n.d.). PMC.
- qPCR Detection & Viral Quantification. (n.d.). BOC Sciences.
- Plaque Reduction Assay. (n.d.). Creative Diagnostics.
- In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.
- Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (n.d.). HHS Guidance.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). PMC.
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022, October 31). PMC.
- D1.1 - Establishing SOPs for in vitro evaluation of antiviral activity against SARS-CoV-2. (2020, September 14). EU Grant Agreement.
- Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube.
- Metabolism and mechanism of antiretroviral action of purine and pyrimidine derivatives. (n.d.). PubMed.
- Best practices for screening antiviral drugs. (2024, September 26). DIFF Biotech.
- MTT assay protocol. (n.d.). Abcam.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Cytotoxicity Screening Assay - Paired with Antiviral Assays. (n.d.). Protocols.io.
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024, December 17). Antimicrobial Agents and Chemotherapy.
- Antiviral Drug Screening. (n.d.). Virology Research Services.
- Fluorinated Nucleosides as Antiviral and Antitumor Agents. (2026, February 5). ResearchGate.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024, May 19). PubMed.
- Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021, April 13). MDPI.
- Synthetic Purine Nucleosides Antiviral Drugs or agents. (2024, June 19). YouTube.
Sources
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Metabolism and mechanism of antiretroviral action of purine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remdesivir - Wikipedia [en.wikipedia.org]
- 5. oatext.com [oatext.com]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
- 8. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir - Wikipedia [en.wikipedia.org]
- 15. Favipiravir: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 16. pnas.org [pnas.org]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 20. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 21. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. Best practices for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 23. youtube.com [youtube.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. bioagilytix.com [bioagilytix.com]
- 28. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 29. A rapid quantitative PCR-based assay for testing antiviral agents against human adenoviruses demonstrates type specific differences in ribavirin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
Precision S-Alkylation of Electron-Deficient Fluoroalkenes: Mechanisms & Protocols
Application Note: AN-FL-2026-02
vs. Michael Addition)Executive Summary
The incorporation of sulfur into fluorinated motifs is a high-value transformation in drug discovery, offering modulation of lipophilicity (
This guide provides an optimized framework for controlling this selectivity. We move beyond standard "click" chemistry assumptions to address the specific electronic and steric demands of fluorinated electrophiles.
The Mechanistic Landscape: Control Points
To optimize yield and selectivity, one must understand the competition between protonation and elimination. Unlike non-fluorinated Michael acceptors, the presence of fluorine on the alkene creates a "leaving group vs. activating group" paradox.
Pathway Divergence
The reaction initiates with the attack of the thiolate (
-
Path A (Substitution/
): -elimination of a fluoride ion ( ). This restores the double bond, yielding a fluorovinyl thioether . Common in gem-difluoroalkenes and perfluoroalkenes. -
Path B (Addition/Michael): Protonation of the
-carbon. This yields a saturated fluoroalkyl thioether . Common in -trifluoromethyl acrylates where the group is too stable to eliminate.
Mechanistic Flowchart
The following diagram illustrates the critical decision nodes in the reaction coordinate.
Figure 1: Mechanistic divergence in thiol-fluoroalkene reactions. Path selection is dictated by the leaving group ability of substituents on the
Critical Process Parameters (CPPs)
Optimization requires balancing nucleophilicity against basicity to prevent side reactions (e.g., polymerization of the alkene or disulfide formation).
Table 1: Optimization Matrix
| Parameter | Recommended Condition | Mechanistic Rationale |
| Solvent | DMF, DMSO, or MeCN | Polar aprotic solvents stabilize the anionic intermediate and the thiolate nucleophile. Avoid: Alcohols (unless protonation is desired) as they can compete as nucleophiles. |
| Base | Carbonates provide a heterogeneous "buffer" effect. | |
| Stoichiometry | 1.0 : 1.2 (Alkene:Thiol) | Slight excess of thiol drives kinetics. Fluoroalkenes are often volatile; using them as the limiting reagent simplifies purification. |
| Temperature | 0°C | Start cold to control the exotherm. Higher temperatures favor elimination ( |
| Additives | LiCl (Optional) | Lithium acts as a Lewis acid to activate the fluoroalkene and can assist in fluoride scavenging (precipitating LiF). |
Protocol A: Regioselective of Gem-Difluoroalkenes
Target: Synthesis of
Materials
-
Substrate: 2,2-difluorostyrene derivatives or equivalent gem-difluoroalkenes.
-
Nucleophile: Aryl or Alkyl thiol.
-
Base: Cesium Carbonate (
). -
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Solvation: Dissolve the thiol (1.2 mmol, 1.2 equiv) in anhydrous DMF (3.0 mL, 0.4 M).
-
Activation: Add
(1.5 mmol, 1.5 equiv) in one portion. Stir at room temperature (RT) for 10 minutes to generate the thiolate.-
Note: The solution may turn slightly yellow (thiolate formation).
-
-
Addition: Cool the mixture to 0°C. Add the gem-difluoroalkene (1.0 mmol, 1.0 equiv) dropwise via syringe.
-
Critical: Rapid addition can lead to local overheating and polymerization.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Monitoring: Monitor by
NMR. Starting material (gem-difluoro) typically shows a signal around -80 to -90 ppm (dd). Product (monofluoroalkene) will shift significantly (e.g., -100 to -120 ppm) and simplify splitting patterns.
-
-
Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Caution: Do not acidify the aqueous wash if the product is an acid-sensitive vinyl sulfide.
-
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Cysteine Bioconjugation (Peptide Stapling)
Target: Macrocyclization of peptides using perfluoroaromatics or perfluoroalkenes.
Mechanism:
Materials
-
Peptide: Cysteine-containing peptide (approx. 1 mM stock in water).
-
Linker: Decafluorobiphenyl or Perfluorocycloalkene (dissolved in DMF).
-
Buffer: 50 mM TRIS or Phosphate Buffer (pH 8.0).
-
Solvent: DMF/Water mixture.
Step-by-Step Procedure
-
Design: Ensure cysteines are spaced
or for optimal helical stabilization. -
Dissolution: Dissolve peptide in 50 mM TRIS buffer (pH 8.0) containing 10-20% DMF to ensure linker solubility. Final peptide concentration: 0.5 – 1.0 mM.
-
Why TRIS? TRIS acts as both a buffer and a proton acceptor, facilitating thiolate formation without damaging the peptide backbone.
-
-
Linker Addition: Add the perfluoro-linker (1.5 – 2.0 equiv relative to peptide) slowly to the stirring peptide solution.
-
Incubation: Stir at RT for 2–4 hours.
-
QC: Monitor by LC-MS.[1] You should observe the mass of [Peptide + Linker – 2HF]. The loss of 2 HF units confirms the double substitution "staple."
-
-
Quenching: Quench unreacted linker with excess
-mercaptoethanol if necessary, though usually, the stoichiometry is controlled to avoid this. -
Isolation: Purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
Troubleshooting & Quality Control
Validation of fluoro-organic reactions relies heavily on
Diagnostic Decision Tree
Figure 2: Troubleshooting workflow based on
Common Pitfalls
-
Disulfide Formation: If the thiol oxidizes to disulfide (R-S-S-R) before reacting, conversion will stall. Solution: Degas all solvents and consider adding TCEP (for aqueous reactions) or running under strict Ar/N2 (for organic).
-
Regio-scrambling: In
reactions, the fluoride elimination can sometimes occur from an unexpected position if the carbanion isomerizes. Solution: Keep reaction times short and temperature low to favor the kinetic product.
References
-
Mechanistic Reviews
-
Peptide Stapling Protocols
-
Thiol-Michael Kinetics
Sources
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution Reactions at Vinylic Carbons [sioc-journal.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pentelutelabmit.com [pentelutelabmit.com]
- 6. A Perfluoroaryl-Cysteine S[subscript N]Ar Chemistry Approach to Unprotected Peptide Stapling [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Comprehensive Safety Protocols for Handling and Storage of Fluorinated Thio-Purine Reagents
Abstract
Fluorinated thio-purine reagents, such as fluorinated analogs of 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), are powerful tools in drug discovery and biomedical research, prized for their roles as antimetabolites, immunosuppressants, and probes for enzymatic pathways.[1][2] The incorporation of fluorine can enhance metabolic stability and modulate biological activity, making these compounds particularly valuable.[3][4] However, their inherent cytotoxic and mutagenic properties, derived from the thio-purine core, demand rigorous safety protocols to protect researchers and maintain a safe laboratory environment.[5][6][7] This guide provides a detailed framework for the safe handling, storage, and disposal of these potent reagents, grounded in the principles of risk mitigation and occupational safety.
Hazard Identification and Risk Assessment
The foundational step in safely handling any chemical is a thorough understanding of its potential hazards. Fluorinated thio-purines should be treated as highly hazardous due to the well-documented effects of their parent compounds.
Toxicological Profile
The primary hazards associated with thio-purines are systemic and severe. They are classified as cytotoxic drugs, meaning they are toxic to living cells.[7][8]
-
Acute Toxicity: Thio-purines like 6-Thioguanine are classified as "Toxic if swallowed".[5][6][9] Animal studies indicate that ingestion of even small quantities can cause serious health damage or be fatal.[7]
-
Mutagenicity: These compounds are suspected of causing genetic defects.[6][9] Their mechanism of action often involves incorporation into DNA or disruption of DNA synthesis, leading to mutations.[2]
-
Carcinogenicity: There is limited evidence of carcinogenic effects from long-term exposure.[7]
-
Reproductive Toxicity: Thio-purines may impair fertility or cause harm to an unborn child.[7][10][11] Personnel who are pregnant, planning to become pregnant, or breastfeeding should avoid handling these compounds.[12][13]
Primary Routes of Exposure
Occupational exposure can occur through several routes, and control measures must address all possibilities:
-
Inhalation: Aerosolization of fine powders during weighing or transfer is a primary risk.[12][14]
-
Dermal Contact: The material can be absorbed through the skin, especially with prolonged contact or if the skin is compromised (e.g., cuts, abrasions).[7]
-
Ingestion: Accidental ingestion can occur through contact with contaminated hands.[5][14]
-
Ocular Contact: Direct contact can cause eye irritation and damage.[7]
GHS Hazard Classification Summary
The following table summarizes the typical Globally Harmonized System (GHS) classifications for thio-purine reagents. Always refer to the specific Safety Data Sheet (SDS) for the exact reagent in use.
| Pictogram | GHS Class | Hazard Statement | Prevention Code |
| Acute Toxicity (Oral), Cat. 3 | H301: Toxic if swallowed.[6] | P264, P270, P301+P310 | |
| Germ Cell Mutagenicity, Cat. 2 | H341: Suspected of causing genetic defects.[6] | P201, P280 | |
| Reproductive Toxicity, Cat. 1B | H360: May damage fertility or the unborn child.[7] | P201, P280 | |
| Carcinogenicity, Cat. 2 | H351: Suspected of causing cancer.[7] | P201, P280 |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial. This is known as the Hierarchy of Controls.
Caption: Workflow for weighing and preparing fluorinated thio-purine solutions.
Emergency Procedures
Rapid and correct response to emergencies is vital to mitigate harm.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [5]Seek immediate medical attention. [7]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [5]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [5]If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [5]Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]
Spill Management
-
Rationale: A clear, practiced spill response plan prevents a minor incident from escalating. A dedicated cytotoxic spill kit must be readily available in any lab handling these reagents. [15]1. Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Put on full protective gear from the spill kit, including a respirator, double gloves, a disposable gown, and eye/face protection. [15]3. Contain:
-
For Solids: Gently cover the spill with absorbent pads or damp paper towels to avoid raising dust. [14]Do not sweep dry powder.
-
For Liquids: Cover the spill with absorbent pads from the spill kit, working from the outside in.
-
-
Clean:
-
Carefully collect all contaminated materials (absorbent pads, broken glass) using a scoop or forceps and place them into the designated hazardous waste container from the spill kit. [15] * Clean the spill area with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol), using fresh absorbent pads for each wipe.
-
-
Dispose & Doff:
-
Seal the hazardous waste container.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly.
-
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.
Caption: A stepwise protocol for responding to a cytotoxic agent spill.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect the wider community and environment.
Surface Decontamination
All work surfaces and equipment should be decontaminated at the end of each procedure. Wipe surfaces with a suitable cleaning agent (e.g., soap and water) followed by a disinfecting agent (e.g., 70% ethanol). All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Protocol
-
Rationale: Improper disposal can lead to environmental contamination and pose a risk to custodial and waste management staff. [16]All waste generated from handling fluorinated thio-purines is considered hazardous.
-
Segregation: Use dedicated, clearly labeled hazardous waste containers. Do not mix with general laboratory waste.
-
Solid Waste: Gloves, gowns, absorbent pads, weigh paper, and contaminated vials go into a labeled, puncture-resistant solid waste container. [17] * Liquid Waste: Unused solutions and solvent rinses go into a labeled, sealed, and chemically compatible liquid waste container. [18] * Sharps Waste: Contaminated needles and scalpels must be placed in a designated sharps container.
-
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area until collection.
-
Disposal: Arrange for waste pickup through your institution's EHS office. [17]Never pour thio-purine waste down the drain. [18]
References
-
Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]
-
Samson, I. (n.d.). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. European Medical Device Technology. Retrieved from [Link]
-
Groupe d'évaluation des Nouvelles Technologies en Oncologie (GENTO). (2014). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 20(4_suppl), 1-59. Retrieved from [Link]
-
Wang, J., & Lin, J. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Organic Chemistry, 13(8), 773-793. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
UPMC Hillman Cancer Center. (n.d.). Mercaptopurine. Retrieved from [Link]
-
Novant Health. (n.d.). ORAL CHEMOTHERAPY EDUCATION: Mercaptopurine. Retrieved from [Link]
-
Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6290. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
-
MedlinePlus. (2023, August 15). Mercaptopurine. Retrieved from [Link]
-
American Chemical Society Publications. (2022, October 13). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters. Retrieved from [Link]
-
Drugs.com. (2025, December 24). Mercaptopurine Uses, Side Effects & Warnings. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, November 14). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemotherapy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018, July 17). Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites. Retrieved from [Link]
-
PubMed. (n.d.). Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017, July 13). Pharmacology of Thiopurine Therapy in Inflammatory Bowel Disease and Complete Blood Cell Count Outcomes. Retrieved from [Link]
-
PubMed. (2009, September 1). Mutagenicity and potential carcinogenicity of thiopurine treatment in patients with inflammatory bowel disease. Retrieved from [Link]
Sources
- 1. Pharmacology of Thiopurine Therapy in Inflammatory Bowel Disease and Complete Blood Cell Count Outcomes: A 5-Year Database Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity and potential carcinogenicity of thiopurine treatment in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pharmtech.com [pharmtech.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. dam.upmc.com [dam.upmc.com]
- 11. drugs.com [drugs.com]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. Mercaptopurine: MedlinePlus Drug Information [medlineplus.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yields in S-alkylation of 6-mercaptopurine
Welcome to the technical support center for the S-alkylation of 6-mercaptopurine (6-MP). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for overcoming common challenges encountered during this crucial synthetic transformation. As an ambident nucleophile, 6-mercaptopurine presents unique regioselectivity challenges, often leading to frustratingly low yields of the desired S-alkylated product. This resource synthesizes established chemical principles with field-proven insights to help you diagnose issues and optimize your reaction outcomes.
Troubleshooting Guide: Low Yields and Side Reactions
This section is formatted as a series of questions addressing specific experimental problems. Each answer provides a causal explanation and actionable steps for remediation.
Question 1: My reaction yield is consistently low, and I see multiple spots on my TLC plate that are not starting material. What is the most likely cause?
Answer:
The most common reason for low yields in the S-alkylation of 6-mercaptopurine is the formation of undesired N-alkylated isomers. 6-Mercaptopurine is an ambident nucleophile, meaning it has two or more reactive sites. In the presence of a base, it forms an anion that has significant electron density on both the sulfur atom (thiolate) and the nitrogen atoms of the purine ring (specifically N7 and N9). This leads to a competitive reaction between S-alkylation and N-alkylation.[1]
Causality Explained:
The regioselectivity of the alkylation is a delicate balance of several factors, including the "hardness" or "softness" of the electrophile (your alkylating agent) and the nucleophilic sites, the nature of the solvent, the base used, and the reaction temperature.
-
Hard and Soft Acids and Bases (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "harder" nucleophiles. According to HSAB theory, soft nucleophiles tend to react preferentially with soft electrophiles, and hard nucleophiles with hard electrophiles. Many common alkylating agents (like primary alkyl halides) have characteristics that allow them to react at both sites.
-
Side Products: The primary side products are the N7- and N9-alkylated isomers. In some cases, you may also form a di-alkylated product, such as an S,N-bis-alkylated species, further consuming your starting material and reducing the yield of the desired product.[2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Actionable Steps:
-
Confirm the Identity of Byproducts: Before making changes, use LC-MS to determine the mass of the major byproducts. If they have the same mass as your desired product, they are likely N-alkylated isomers. Use 1H and 13C NMR to confirm their structures (see FAQ section for details on spectral differences).
-
Modify Reaction Conditions: Systematically adjust your reaction parameters to favor S-alkylation. This is discussed in detail in the following questions.
Question 2: How does my choice of base affect the S- vs. N-alkylation selectivity?
Answer:
The choice of base is critical as it influences which nucleophilic site is more reactive. The strength and nature of the base determine the extent of deprotonation and the nature of the resulting anion.
Causality Explained:
-
Strong, Non-Nucleophilic Bases (e.g., Sodium Hydride - NaH): A strong base like NaH will irreversibly and completely deprotonate the thiol group (pKa ≈ 7.8), forming the thiolate anion. This increases the nucleophilicity of the sulfur atom, generally favoring S-alkylation. Using a strong base ensures that the more acidic thiol proton is removed, making the soft sulfur atom the most available nucleophile.[3]
-
Weaker Bases (e.g., Potassium Carbonate - K2CO3, Triethylamine - Et3N): Weaker bases will establish an equilibrium, meaning that at any given time, there will be a mixture of neutral 6-MP and its conjugate base. In polar aprotic solvents, these weaker bases can still be effective. However, the equilibrium nature might allow for more competition from the nitrogen atoms of the purine ring. Some studies on similar heterocyclic systems suggest that weaker bases can sometimes favor N-alkylation, as the neutral amide-like nitrogens can still be sufficiently nucleophilic.[4]
Parameter Comparison Table:
| Base | Type | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | Strong, non-nucleophilic | Anhydrous DMF, THF | Pros: Drives reaction to completion by full deprotonation, often favoring S-alkylation.[3] Cons: Highly reactive, requires anhydrous conditions and careful handling (flammable gas evolution). |
| Potassium Carbonate (K2CO3) | Weak, inorganic | DMF, Acetonitrile | Pros: Easier to handle, safer than NaH. Cons: Heterogeneous reaction, may require higher temperatures or longer reaction times. Can sometimes lead to mixtures of S- and N-alkylation.[4] |
| Triethylamine (Et3N) | Weak, organic | DMF, DCM, Acetonitrile | Pros: Soluble in organic solvents, easy to remove post-reaction. Cons: May not be strong enough to fully deprotonate the thiol, potentially leading to lower yields or side reactions. |
Actionable Steps:
-
If using a weak base (K2CO3, Et3N) and experiencing N-alkylation: Switch to a stronger base like sodium hydride (NaH). Ensure your solvent is anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the 6-mercaptopurine to the NaH suspension and allow it to stir for 30-60 minutes to ensure complete formation of the thiolate before adding the alkylating agent.
-
If using NaH and still seeing low yields: Ensure your NaH is fresh and active, and your solvent is truly anhydrous. Moisture will quench the NaH and prevent deprotonation.
Question 3: Can the solvent I use influence the product distribution?
Answer:
Yes, the solvent plays a profound role in ion-pair association and the solvation of the nucleophile and electrophile, which directly impacts the regioselectivity of the reaction.
Causality Explained:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are the most commonly used solvents for this reaction.[2] They are effective at solvating the cation (e.g., Na+ or K+) but poorly solvate the thiolate anion. This leaves the anion "naked" and highly nucleophilic, promoting a faster reaction rate. In general, these solvents favor S-alkylation because the soft sulfur atom is more reactive in these conditions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the nucleophilic sites. They will preferentially solvate the "harder" nitrogen atoms, potentially deactivating them and thus favoring S-alkylation. However, they can also solvate the thiolate, reducing its nucleophilicity and slowing down the reaction. Additionally, the alkylating agent can undergo solvolysis in these solvents, leading to byproducts and lower yields. For these reasons, polar protic solvents are generally not the first choice.[5]
Actionable Steps:
-
Stick with Polar Aprotic Solvents: For most applications, anhydrous DMF or DMSO are the recommended solvents.
-
Ensure Anhydrous Conditions: Water is a protic species that can interfere with the reaction, as mentioned above. Use dry solvents to maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a successful S-alkylation of 6-mercaptopurine?
A1: A good starting point for optimization is to use a strong base in a polar aprotic solvent.
General Protocol for S-Alkylation:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, add 6-mercaptopurine (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by slowly adding water or methanol at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: My starting material (6-mercaptopurine) appears degraded. How should I handle and store it?
A2: 6-Mercaptopurine is susceptible to degradation, which can be a hidden cause of low yields. The primary degradation pathways are oxidation of the thiol group and photodegradation.
-
Oxidation: The thiol can oxidize to form disulfides, sulfinates, and sulfonates, which are unreactive in the S-alkylation reaction.
-
Storage: Store solid 6-mercaptopurine in a tightly sealed container at -20°C, protected from light. For solutions, short-term storage at -20°C is acceptable, but for long-term storage, aliquots should be stored at -80°C to minimize freeze-thaw cycles.
Q3: How can I distinguish between the desired S-alkylated product and the N-alkylated isomers using analytical techniques?
A3: A combination of UV spectroscopy and, more definitively, NMR spectroscopy is essential for distinguishing these isomers.
-
UV Spectroscopy: S-alkylation and N-alkylation disrupt the chromophore of the purine ring differently, leading to distinct UV-Vis spectra. The assignment of the substitution pattern can often be based on comparisons of the UV spectra with model compounds.[2]
-
NMR Spectroscopy (1H and 13C):
-
1H NMR: The chemical shifts of the purine protons (H2 and H8) are sensitive to the site of alkylation. Alkylation at a nitrogen atom will typically cause a more significant downfield shift of the adjacent ring protons compared to S-alkylation. Furthermore, the protons of the alkyl group attached to sulfur will have a different chemical shift than those attached to nitrogen (typically more upfield for S-alkylation).
-
13C NMR: The chemical shifts of the purine ring carbons, especially C6 (the carbon bearing the sulfur), C5, and C8, are highly diagnostic. A reliable method for distinguishing N7 and N9 isomers is to compare the chemical shifts of C5 and C8.[1]
-
2D NMR (HSQC and HMBC): For unambiguous assignment, 2D NMR is invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the protons of the alkyl group and the carbon to which they are attached (or carbons 2-3 bonds away). For an S-alkylated product, you would expect to see a correlation from the methylene protons of the alkyl group to the C6 carbon of the purine ring. For an N9-alkylated product, you would see correlations to C4 and C8. For an N7-alkylated product, you would see correlations to C5 and C8.[6][7]
-
Expected NMR Chemical Shift Differences (Illustrative):
| Position of Alkylation | 1H NMR (Purine Protons) | 1H NMR (Alkyl-CH2) | 13C NMR (Purine Carbons) |
| S6 | H2 and H8 shifts are moderately affected. | Typically in the range of 3.0-4.0 ppm. | C6 is significantly affected; C5 less so. |
| N9 | H8 is significantly deshielded. | Typically further downfield than S-CH2. | C4 and C8 show significant shifts. Δδ (C5-C8) is small.[1] |
| N7 | H8 is significantly deshielded. | Typically further downfield than S-CH2. | C5 and C8 show significant shifts. Δδ (C5-C8) is large.[1] |
Q4: I have a mixture of S- and N-alkylated isomers. How can I purify my desired S-alkylated product?
A4: Purification of these closely related isomers typically requires column chromatography.
-
Flash Column Chromatography:
-
Normal Phase (Silica Gel): The polarity of the S- and N-alkylated isomers is often different enough to allow for separation on silica gel. A good starting point for solvent systems is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane for more polar derivatives.[8]
-
Amine-Functionalized Silica: For purine compounds, amine-functionalized silica can be an excellent alternative, often providing better peak shapes and different selectivity compared to standard silica.[8]
-
Reversed-Phase (C18): If the compounds are not well-resolved by normal phase, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is a powerful alternative.
-
General Purification Protocol (Silica Gel):
-
Dissolve the crude mixture in a minimal amount of dichloromethane or the solvent system's starting eluent.
-
Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.
-
Prepare a silica gel column packed with your chosen non-polar solvent (e.g., hexanes).
-
Carefully add the dried crude material to the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., 0% to 50% ethyl acetate in hexanes), collecting fractions.
-
Analyze the fractions by TLC to identify and combine those containing the pure desired product.
Caption: General workflow for purification by flash chromatography.
References
-
Miron, T., Arditti, F., Konstantinovski, L., Rabinkov, A., Mirelman, D., Berrebi, A., & Wilchek, M. (2009). Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550. [Link]
-
Siver, K. G., & Sloan, K. B. (1990). Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP. Journal of Pharmaceutical Sciences, 79(1), 66-73. [Link]
-
Saour, K. Y. (2016). Synthesis and anticancer activity evaluation of Novel 6 mercaptopurine derivatives. Chemistry and Materials Research, 8(7), 1-10. [Link]
-
Miron, T., Arditti, F., Konstantinovski, L., Rabinkov, A., Mirelman, D., Berrebi, A., & Wilchek, M. (2009). Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550*. [Link]
-
Gpatindia. (2020). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Gpatindia. [Link]
-
Teledyne ISCO. (2010). Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]
-
Ait Lahcen, A., et al. (2025). SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6-DIAMINOPYRIMIDINE-2-THIOL. SCIENCE & INNOVATION. [Link]
-
Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Thieme Chemistry. [Link]
-
LaPlante, S. R., et al. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymers and Compositions. [Link]
-
Horský, J., & Dvořáková, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Organic Syntheses. (n.d.). 1-BENZYL INDOLE. Organic Syntheses. [Link]
-
Das, S., et al. (2015). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]
-
Shah, P., et al. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International Journal of Nanomedicine, 16, 1289–1304. [Link]
-
Marschall, M. J., et al. (2018). S-dealkylation of 6-methylmercaptopurine. ResearchGate. [Link]
-
Chatzimpaloglou, A., et al. (2022). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Catalysts, 12(5), 541. [Link]
-
Geacintov, N. E., & Shah, S. (1989). Reaction of a chemotherapeutic agent, 6-mercaptopurine, with a direct-acting, electrophilic carcinogen, benzo[a]pyrene-7,8-diol 9,10-epoxide. Chemical Research in Toxicology, 2(4), 244–251. [Link]
-
Abd-Rabou, A. A., et al. (2022). Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. Polymers, 14(18), 3747. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Ghandi, M., & Fakoor, Z. (2016). Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. Iranian Journal of Pharmaceutical Research, 15(1), 123–134. [Link]
-
Abdelsayed, M. E., et al. (2017). HPLC Determination of the Levels of 6-Mercaptopurine Metabolites Suitable for the Clinical Risk Assessment of its Toxicity among Egyptian Children with Acute Lymphocytic Leukemia. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Mercaptopurine. PubChem. [Link]
-
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]
-
Yamazaki, S., & Arai, K. (2003). Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. Organic Process Research & Development, 7(4), 483–488. [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Dervieux, T., & Boulieu, R. (1998). Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay. Clinical Chemistry, 44(12), 2511–2515. [Link]
-
Pal, B. C. (1962). Studies on the alkylation of purines and pyrimidines. Biochemistry, 1, 558–563. [Link]
-
Pawłowska, Z., et al. (2000). The stability of 6-mercaptopurine riboside in neutral and basic medium. Acta Poloniae Pharmaceutica, 57(6), 407-409. [Link]
-
Yvan Six. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]
-
de Meijere, A., et al. (2004). SYNTHESIS OF 2-CHLORO-N-(4-TOLYL)THIOACETAMIDE. Organic Syntheses, 81, 142. [Link]
-
Sartorius. (2023). Chromatography Challenges in the Purification of Oligonucleotides. Sartorius. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
Stability of 3,4,4-trifluoro-3-butenyl group under metabolic conditions
Current Status: Operational Topic: Metabolic Stability & Toxicity Profiling Ticket ID: TFB-MET-001
Executive Summary
The 3,4,4-trifluoro-3-butenyl group (
User Advisory: If you are observing unexpected clearance in hepatocytes, high renal toxicity signals, or "missing" mass balance in metabolic assays, the primary culprit is likely nucleophilic attack by Glutathione (GSH) rather than standard Cytochrome P450 oxidation.
Module 1: Metabolic Vulnerabilities & Mechanisms
The Core Issue: Electrophilicity
The terminal vinyl group contains three fluorine atoms. Fluorine is highly electronegative, pulling electron density away from the double bond. This makes the alkene electron-deficient (electrophilic) , rendering it a prime target for cellular nucleophiles—specifically Glutathione (GSH).
Pathway A: The Glutathione "Trap" (Dominant)
In cytosolic conditions (hepatocytes), Glutathione S-Transferases (GSTs) catalyze the attack of GSH on the terminal difluoromethylene carbon (
-
Mechanism: Addition-Elimination (vinylic substitution).
-
Result: The fluorine atom is ejected as a leaving group (
), replaced by the Glutathione sulfur. -
Consequence: Rapid clearance of the parent compound independent of NADPH.
Pathway B: The Renal Beta-Lyase Toxicity Loop (Critical Safety Risk)
This is the most dangerous aspect of this moiety. If the GSH conjugate is formed, it travels to the kidney, where it is processed into a Cysteine S-conjugate .
-
Bioactivation: Renal Cysteine
-lyase cleaves the cysteine conjugate.[1][2][3] -
Reactive Species: This releases a reactive fluorinated thiol/thioketene fragment.
-
Toxicity: These fragments bind covalently to renal mitochondria, causing nephrotoxicity.
Pathway C: Cytochrome P450 Oxidation (Secondary)
While less dominant than GSH conjugation for this specific group, P450s can epoxidize the double bond.
-
Instability:
-fluoroepoxides are inherently unstable. They spontaneously hydrolyze/rearrange to form acyl fluorides and eventually carboxylic acids (e.g., 3,4,4-trifluorobut-3-enoic acid derivatives).
Visualizing the Metabolic Fate
Figure 1: The dual metabolic fate of the 3,4,4-trifluoro-3-butenyl group. Note the critical pathway from GSH conjugation to Renal Toxicity via Beta-Lyase.
Module 2: Diagnostic Troubleshooting
Use this guide to determine why your compound is unstable.
Scenario 1: "My compound is stable in microsomes but disappears in hepatocytes."
-
Diagnosis: This is the hallmark of Phase II Metabolism (GSH Conjugation) . Microsomes typically lack the cytosolic GST enzymes and the cofactor GSH unless supplemented.
-
Action: Perform a Cytosolic Stability Assay supplemented with GSH.
Scenario 2: "I see a mass shift of +288 Da."
-
Diagnosis: This is a Defluorinated GSH Adduct .
-
GSH mass = 307 Da.
-
Loss of Fluorine = -19 Da.
-
Net Shift = +288 Da.
-
-
Significance: Confirming this metabolite proves the vinylic substitution mechanism.
Scenario 3: "High clearance, but no NADPH dependence."
-
Diagnosis: Non-P450 mediated clearance.
-
Action: Check chemical stability in buffer (hydrolysis) vs. plasma (esterases) vs. cytosol (GSTs). The trifluorobutenyl group is generally chemically stable in buffer but highly reactive to GSTs.
Module 3: Experimental Protocols
Protocol A: The GSH Trapping Assay (Essential)
Purpose: To definitively confirm if the trifluorobutenyl group is undergoing nucleophilic attack.
Reagents:
-
Test Compound (10 µM final)
-
Human Liver Microsomes (HLM) OR Cytosol (Cytosol is preferred for GSTs)
-
Glutathione (GSH) stock (100 mM)
-
NADPH (if checking P450 synergy)[4]
Step-by-Step:
-
Preparation: Prepare three incubation mixtures in phosphate buffer (pH 7.4).
-
Mix A (Control): Compound + Buffer (Check chemical stability).
-
Mix B (GSH only): Compound + Cytosol + 5 mM GSH (No NADPH).
-
Mix C (Oxidative): Compound + Microsomes + NADPH (No GSH).
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Interpretation Table:
| Observation in Mix B (GSH) | Observation in Mix C (NADPH) | Conclusion |
| High Clearance | Low Clearance | GSH Conjugation Dominant. Risk of renal toxicity. |
| Low Clearance | High Clearance | P450 Oxidation Dominant. Likely epoxidation/hydroxylation. |
| High Clearance | High Clearance | Mixed Clearance. Complex metabolic profile. |
| Low Clearance | Low Clearance | Metabolically Stable. |
Protocol B: Mass Spectrometry Detection Settings
Purpose: To identify the specific "fingerprint" metabolites of this group.
When setting up your Multiple Reaction Monitoring (MRM) or High-Res scan:
-
Look for the "Defluorinated" Adduct:
-
Target Mass: [Parent MW + 288.06] (Positive Mode).
-
Mechanism:
.
-
-
Look for the "Addition" Adduct (Less Common):
-
Target Mass: [Parent MW + 307.08].
-
Mechanism: Saturation of the double bond without fluoride loss (rare for polyfluoroalkenes).
-
-
Look for the "Acid" Metabolite:
-
Target Mass: [Parent MW - (Mass of fluorinated tail) + 15.99 (O)].
-
Indication: Oxidative cleavage.[4]
-
Module 4: FAQ
Q: Can I block the GSH reaction by adding more fluorines? A: Paradoxically, no . Adding more fluorines to the alkene often increases the electrophilicity of the double bond, making it even more susceptible to nucleophilic attack. To stabilize it, you often need to break the conjugation or sterically hinder the double bond with a bulky non-fluorinated group.
Q: Is this group safe for clinical candidates? A: It is considered a structural alert . While used in agrochemicals (e.g., Fluensulfone), its use in chronic human drugs requires rigorous safety testing. You must screen for the formation of Cysteine conjugates and test for nephrotoxicity early in the cascade.
Q: Why does the compound disappear in soil studies? A: In environmental fates (agrochem), the 3,4,4-trifluoro-3-butenyl group degrades via oxidation to 3,4,4-trifluorobut-3-ene-1-sulfonic acid (BSA) . This is a stable, polar metabolite often found in soil residues.
References
-
Metabolic Impairment by Fluensulfone
-
Renal Toxicity Mechanism (Beta-Lyase) [6]
-
Fluensulfone Metabolite Identific
-
Glutathione Conjug
Sources
- 1. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Progressive metabolic impairment underlies the novel nematicidal action of fluensulfone on the potato cyst nematode Globodera pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Overcoming regioselectivity issues in N9 vs N7 alkylation of purines
Topic: Overcoming Regioselectivity Issues in N9 vs. N7 Alkylation of Purines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide
Introduction: The N7 vs. N9 Dilemma
In the synthesis of nucleoside analogues and purine-based pharmacophores, achieving exclusive N9-alkylation is the "Goldilocks" problem. The purine ring system presents multiple nucleophilic sites, most notably N9 (the biological standard) and N7 (the kinetic trap).
-
N9-Alkylation: Thermodynamically favored, biologically relevant, often sterically hindered.
-
N7-Alkylation: Kinetically favored (less steric hindrance, lone pair availability), often leads to labile quaternary salts or undesired isomers.
This guide moves beyond basic textbook definitions to address the causality of regioisomer formation and provides actionable protocols to force the equilibrium toward the desired N9 product.
Module 1: Diagnostic Decision Tree
Before starting an experiment, use this logic flow to select the optimal alkylation strategy based on your substrate and electrophile.
Caption: Strategic selection of alkylation methods based on electronic and steric properties of the purine substrate.
Module 2: Direct Alkylation (SN2) – Thermodynamic Control
The Core Mechanism
Direct alkylation with alkyl halides follows an SN2 mechanism. The N7 position is often more nucleophilic due to the orientation of the lone pair and lack of steric clash with the C8 hydrogen. However, the N9-alkylated product is thermodynamically more stable (by ~3-6 kcal/mol) because it preserves the aromaticity of the imidazole ring more effectively than the N7-isomer (which often exists as a zwitterion or salt).
Troubleshooting Guide
Q: I am observing a 1:1 mixture of N9 and N7 isomers. How do I shift this to N9?
-
The Fix: You are likely operating under kinetic control. To shift to thermodynamic control:
-
Increase Temperature: Raise reaction temperature to 60–80°C. This overcomes the activation energy barrier for the rearrangement of the kinetically formed N7 product back to the starting material, eventually funneling it to the stable N9 sink.
-
Solvent Switch: Use polar aprotic solvents with high dielectric constants (DMSO > DMF). Avoid THF if solubility is poor, as heterogeneous mixtures favor kinetic surface reactions (N7).
-
Time: Extend reaction time. N7 formation is fast; N9 formation is slow but irreversible.
-
Q: Does the base cation matter? (The "Cesium Effect")
-
Insight: Yes. Small cations (Li+, Na+) tightly associate with the N9 anion, effectively "blocking" it and forcing alkylation to N7.
-
Recommendation: Use Cesium Carbonate (Cs2CO3) . The large, diffuse Cesium cation forms a "loose" ion pair, making the N9 nitrogen more "naked" and reactive. This is particularly effective for 6-chloropurine derivatives.
Standard Protocol: High-Fidelity N9 Alkylation
-
Substrate: 6-Chloropurine (1.0 equiv)
-
Reagent: Alkyl Bromide (1.1 equiv)
-
Base: Cs2CO3 (1.5 equiv)
-
Solvent: Anhydrous DMSO (0.2 M)
-
Conditions: Stir at 60°C for 12–24 hours.
-
Workup: Dilute with water (precipitation often occurs). If oil forms, extract with EtOAc. The N9 isomer is typically less polar than N7; check TLC (N9 moves higher).
Module 3: The Mitsunobu Reaction – Stereochemical Precision
The Core Mechanism
When using secondary alcohols (e.g., ribose mimics), SN2 displacement is difficult. The Mitsunobu reaction (PPh3/DEAD) activates the alcohol, allowing the purine (acting as the pronucleophile) to attack.
Troubleshooting Guide
Q: My Mitsunobu reaction yields are low, or I see no reaction.
-
Diagnosis: The pKa of the purine is likely too high. The Mitsunobu betaine intermediate requires a pronucleophile with pKa < 11 (ideally < 9) to protonate it effectively.
-
The Fix:
-
Substrate Modification: Switch from Adenine (pKa ~9.8) to 6-Chloropurine (pKa ~8.8). The electron-withdrawing chlorine acidifies the N-H bond, drastically improving yield.
-
Order of Addition: Pre-complex PPh3 and DIAD at 0°C before adding the alcohol and purine. This prevents dead-end hydrazine formation.
-
Q: I am getting N3 alkylation instead of N9.
-
Insight: N3 alkylation is a common competitor in Mitsunobu reactions, especially with bulky alcohols or specific C6 substituents.
-
Solution: Use microwave-assisted heating.[1][2] Rapid heating often favors the N9 regioisomer over N3 due to slight thermodynamic preferences in the transition state [3].
Module 4: Substrate Engineering (C6 Substituent Effects)
The substituent at the C6 position is the "steering wheel" of regioselectivity.
| C6 Substituent | Electronic Effect | N-H Acidity (pKa) | Primary Regioisomer | Recommendation |
| -Cl (Chloro) | Electron Withdrawing | ~8.8 (Acidic) | N9 (>90%) | Best Scaffold. Convert to -NH2 later. |
| -NH2 (Amino) | Electron Donating | ~9.8 (Less Acidic) | N9 / N7 / N3 Mix | Avoid direct alkylation. Protect exocyclic amine. |
| -H (Purine) | Neutral | ~8.9 | N9 / N7 Mix | Poor solubility often complicates ratios. |
Critical Insight: Never alkylate Adenine directly if high yield is required. Always alkylate 6-chloropurine first, then convert the chloride to an amine (using NH3/MeOH) or ether (NaOR) in the final step. This two-step sequence is almost always higher yielding than the direct alkylation of adenine.
Module 5: Advanced Catalysis (Pd & Sn)
Palladium-Catalyzed Allylation (Tsuji-Trost)
For allylic systems, Pd(0) catalysis offers superior N9 selectivity compared to base-mediated SN2.
-
Mechanism: Pd coordinates to the N7 lone pair initially but directs the allyl group to N9 via a specific outer-sphere attack or rearrangement.
-
Protocol Highlight: Use Pd(PPh3)4 (5 mol%) in THF/DMSO. The transient nature of the pi-allyl complex allows the thermodynamic N9 product to dominate exclusively [5].
Lewis Acid Catalysis (SnCl4)
If you specifically need the N7-isomer (rare, but relevant for certain antivirals), Lewis acids can reverse selectivity.
-
Method: Vorbrüggen-type conditions using SnCl4 often favor the kinetic N7 product initially.
-
Warning: Extended reaction times with SnCl4 will eventually isomerize the product to N9 [1].
FAQ: Rapid Fire Troubleshooting
Q: I can't separate N9 and N7 isomers by column chromatography.
-
A: Try crystallization. N7 isomers are often more salt-like and may crystallize from polar solvents (MeOH/EtOAc). Alternatively, convert the 6-Cl to 6-NH2 (Adenine derivative); the polarity difference between N9 and N7 adenines is often more distinct on silica.
Q: Why does water content matter?
-
A: Water solvates the nucleophilic anions.[3] In aqueous or "wet" organic solvents, the N7/N9 nucleophilicity gap narrows, leading to poorer selectivity [2]. Always use anhydrous DMF or DMSO.
Q: Can I block N7 sterically?
-
A: Yes. Transient protection strategies (e.g., using a bulky silyl group that might kinetically favor one nitrogen) are possible but difficult. A better approach is using beta-cyclodextrin additives, which have been shown to encapsulate the purine and block the N7 face, forcing N9 attack [4].
References
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. Source: ACS Omega (2024). URL:[Link]
-
Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Source: Journal of Organic Chemistry (2003). URL:[Link]
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction. Source: RSC Advances (2013). URL:[Link]
-
Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Source: ResearchGate (2025).[4][5] URL:[Link]
-
Chelation-assisted palladium-catalyzed high regioselective heck diarylation. Source: RSC Advances (2014). URL:[Link]
Sources
- 1. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Removing unreacted 4-bromo-1,1,2-trifluorobut-1-ene from reaction mixtures
The following technical guide is structured as a specialized support center resource. It is designed to provide autonomous, high-level troubleshooting for researchers handling 4-bromo-1,1,2-trifluorobut-1-ene (CAS: 10493-44-4).[1][2]
Executive Summary & Molecule Profile
The Challenge: You have used 4-bromo-1,1,2-trifluorobut-1-ene (hereafter referred to as BTFB ) as an electrophile to introduce the trifluorobutenyl moiety.[1][2] The reaction is complete, but TLC or GC-MS shows residual BTFB. Because BTFB is a reactive alkylating agent with significant lipophilicity, it often co-elutes with non-polar products and poses a genotoxic risk if carried through to biological assays.
The Molecule (The "Target"):
-
Structure:
-
Boiling Point: 95–98 °C (at 760 mmHg) [1, 2][2]
-
Solubility: Immiscible with water; miscible with DCM, THF, EtOAc, Hexanes.
-
Reactivity: Primary alkyl bromide; susceptible to nucleophilic substitution and base-mediated elimination (forming 1,1,2-trifluoro-1,3-butadiene).[1][2]
Decision Matrix: Selecting Your Purification Strategy
Do not apply a "one-size-fits-all" approach. Select the method based on your product's thermal stability and boiling point differential.[2]
Figure 1: Strategic decision tree for removing BTFB based on product physicochemical properties.[1][2]
Module A: Vacuum Stripping (The Physical Approach)
Context: BTFB has a boiling point of ~97 °C.[2] This is significantly higher than common solvents (DCM, Acetone) but lower than most drug-like scaffolds. A standard rotary evaporator (10–20 mbar) often fails to remove it completely because the bath temperature required (50–60 °C) is insufficient to drive off the bromide rapidly without "bumping" or degrading the product.[2]
Protocol: Azeotropic High-Vacuum Removal
Use this if your product is a non-volatile oil or solid.[1][2]
-
Solvent Swap: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Heptane .[2]
-
Why? Heptane forms azeotropes with many halides and helps carry the BTFB into the vapor phase.[2]
-
-
Initial Concentration: Remove the bulk solvent on a rotary evaporator.
-
High-Vacuum Application: Connect the flask to a high-vacuum manifold (Schlenk line) or a Kugelrohr apparatus.[1][2]
-
Target Pressure: < 1.0 mmHg (Torr).
-
Temperature: Heat the flask to 40–50 °C.
-
Duration: Maintain for 1–2 hours.
-
-
Validation: Check weight loss or run a quick NMR. The characteristic triplet of the
(approx.[2] 3.4–3.6 ppm) should disappear.[2]
Module B: Chemical Scavenging (The "Catch & Wash" Approach)
Context: If vacuum stripping is insufficient or your product is volatile, use chemistry to alter the physical properties of the BTFB. By reacting the excess alkyl bromide with a nucleophilic scavenger, you convert it into a polar/ionic species that can be washed away with water.
Protocol: The Diamine Scavenge
Use this for robust products that can withstand mild basic conditions.[2]
Reagents:
-
Scavenger: N,N-Dimethylethylenediamine (CAS: 108-00-9) or 1-Methylpiperazine.[1][2]
-
Solvent: THF or DMF (from the reaction).
Workflow:
-
Add Scavenger: Add 2.0 equivalents (relative to the estimated residual BTFB) of the amine scavenger to the reaction mixture.
-
Incubate: Stir at room temperature for 1–2 hours.
-
Acidic Work-up (The "Release"):
-
Dry & Concentrate: Dry over
and concentrate.
Data Table: Scavenger Effectiveness
| Scavenger Type | Reactivity | Removal Method | Best For |
|---|---|---|---|
| Polymer-Supported Thiol | High | Filtration | Acid/Base sensitive products |
| N,N-Dimethylethylenediamine | High | Acid Wash (HCl) | Standard organic synthesis |
| Sodium Thiosulfate | Low (for alkyl halides) | Water Wash | Removing
Module C: Chromatographic Purification
Context: BTFB is a fluorinated alkyl halide.[2][6] It is highly lipophilic and has a high
Troubleshooting the Separation
-
TLC Visualization: BTFB does not absorb strongly in UV (except perhaps weak end-absorption due to the alkene).[1][2] Use Permanganate (
) stain.[2] The alkene ( ) will stain, usually appearing as a yellow/brown spot that persists. -
Elution Order: In a Hexane/EtOAc gradient:
-
Recommendation: Use a gradient starting at 100% Hexanes (or Pentane) to flush the BTFB before introducing the polar modifier.[2]
FAQ: Troubleshooting Specific Issues
Q: I see a new impurity appearing after heating the reaction. What is it? A: You likely triggered an elimination reaction.[2] In the presence of strong base and heat, BTFB can eliminate HBr to form 1,1,2-trifluoro-1,3-butadiene [1].[1][2] This is a volatile diene.[2] It is easier to remove by vacuum but indicates your reaction conditions might be too harsh.[2] Lower the temperature or change the base.
Q: Can I use lyophilization (freeze-drying) to remove it? A: Generally, no.[2] While BTFB is volatile, it does not sublime well from frozen aqueous/dioxane mixtures compared to water. It often ends up as an oily residue.[2] High-vacuum stripping (Module A) is superior.[1][2]
Q: Is BTFB a lachrymator? A: While not classified as a potent lachrymator like benzyl bromide, many fluorinated alkyl halides are severe eye and respiratory irritants [1, 3]. Always handle in a fume hood.[2] If you detect a pungent, acrid odor, you have been exposed.
References
-
ChemicalBook. (2025).[2] 4-Bromo-1,1,2-trifluoro-1-butene Properties and Safety. Retrieved from [2]
-
Sigma-Aldrich. (2025).[2] Product Specification: 4-Bromo-1,1,2-trifluoro-1-butene.[1][2][6][7][8][9][10] Retrieved from [2]
-
PubChem. (2025).[2][11][12] Compound Summary: 4-Bromo-1,1,2-trifluorobut-1-ene (CID 66333).[1][2][11] National Library of Medicine.[2] Retrieved from [2]
-
NIST Chemistry WebBook. (2025).[2] 4-Bromo-1,1,2-trifluorobutene-1 Thermochemical Data. Retrieved from [2]
Sources
- 1. 1,1,2-トリフルオロ-4-ブロモ-1-ブテン | 10493-44-4 [m.chemicalbook.com]
- 2. 4-Bromo-1,1,2-trifluorobutene-1 [webbook.nist.gov]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-Bromo-1,1,2-trifluoro-1-butene | 10493-44-4 [chemicalbook.com]
- 8. 4-Bromo-1,1,2-trifluorobutene-1 [webbook.nist.gov]
- 9. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromo-1-butene 97 5162-44-7 [sigmaaldrich.com]
Technical Support Center: Optimizing HPLC Gradients for Separating Fluorinated Purine Isomers
As a Senior Application Scientist, this guide provides field-proven insights and systematic protocols for overcoming the unique challenges associated with the HPLC separation of fluorinated purine isomers. These structurally similar compounds demand a nuanced approach to method development, where subtle changes in chromatographic parameters can be the difference between co-elution and baseline resolution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each recommended solution.
Q1: My fluorinated purine isomers are co-eluting or show very poor resolution (Rs < 1.5). How can I improve their separation?
A1: Poor resolution between isomers is the most common challenge and stems from insufficient differential retention. Because isomers have identical mass and often similar polarity, enhancing selectivity is key.
Underlying Cause: The stationary phase and mobile phase conditions are not creating a large enough difference in the retention of the individual isomers.
Solutions:
-
Decrease the Gradient Slope: A shallower gradient increases the time analytes spend in the "optimal" mobile phase composition for separation, thereby enhancing resolution.[1][2][3] If your initial scouting gradient is, for example, 5-95% Acetonitrile (ACN) over 10 minutes, try extending it to 5-95% ACN over 30 minutes. This reduces the rate of change in solvent strength, allowing more time for subtle differences between isomers to manifest as separation.
-
Introduce an Isocratic Hold: Before the isomers elute, incorporating a brief isocratic hold at a low organic percentage can significantly improve separation.[4] This allows the isomers to partition more effectively between the mobile and stationary phases, enhancing resolution before they are eluted by the subsequent gradient.
-
Optimize Mobile Phase pH: Purines contain multiple ionizable functional groups. Adjusting the mobile phase pH can alter the charge state of your isomers, which can dramatically change their retention and selectivity on a reversed-phase column.[5][6][7] As a rule of thumb, operate at a pH at least 2 units away from the pKa of your analytes to ensure a single, stable ionic form.[1] Using a buffer like ammonium formate or acetate is crucial for maintaining a stable pH.[8]
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice-versa) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile. This change in interaction can sometimes resolve critical pairs.[9]
-
Switch Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next logical step.
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity to standard C18 phases through π-π interactions with the aromatic purine ring system.[8] This is often highly effective for separating aromatic isomers.
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly well-suited for separating halogenated compounds, including fluorinated isomers.[10][11][12] They provide a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions that can resolve isomers that co-elute on C18 phases.
-
Q2: I'm observing significant peak tailing, especially for my basic purine analogues. What is the cause and how do I fix it?
A2: Peak tailing for basic compounds in reversed-phase HPLC is a classic problem, often caused by secondary interactions with the stationary phase.
Underlying Cause: Basic analytes can interact ionically with deprotonated (negatively charged) silanol groups on the silica backbone of the stationary phase. This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
Solutions:
-
Use a High-Purity, End-Capped Column: Modern C18 columns are manufactured with high-purity silica and are extensively "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a modern equivalent can resolve the issue.
-
Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid), you can suppress the ionization of the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[1]
-
Increase Buffer Concentration: A higher buffer concentration can help to compete with the analyte for interaction with the active sites on the stationary phase, thereby improving peak shape.
-
Consider a Column with Alternative Chemistry: As mentioned in Q1, PFP or Phenyl-Hexyl columns can offer different interaction mechanisms that may be less prone to silanol interactions. Additionally, some modern phases have polar-embedded groups designed to shield silanol activity and improve peak shape for bases.[13]
Q3: My retention times are drifting or are inconsistent between runs. How can I improve reproducibility?
A3: Inconsistent retention times are typically caused by a lack of system equilibration, changes in mobile phase composition, or column degradation.
Underlying Cause: The chromatographic system is not in a stable state between injections.
Solutions:
-
Ensure Adequate Column Equilibration: Gradient elution requires a re-equilibration step at the initial mobile phase conditions after each run. This step must be long enough to restore the stationary phase to its starting state. A common rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column for re-equilibration.[9] If you see retention time shifting, increase your equilibration time.
-
Pre-mix Mobile Phases: If your HPLC pump is not mixing solvents with high precision, it can lead to fluctuations in the mobile phase composition and thus retention times.[13] Manually preparing your mobile phase in a single bottle (isocratic) or ensuring your online degasser and pump proportioning valves are working correctly can solve this.
-
Control Column Temperature: Column temperature is a critical parameter. Even small fluctuations in ambient lab temperature can cause retention time shifts. Using a thermostatically controlled column compartment is essential for reproducible chromatography.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before your analytical column. It protects the main column from strongly retained impurities and particulates in your sample that could foul the column and cause pressure increases or retention time drift.[13][14]
Frequently Asked Questions (FAQs)
-
What are the best starting conditions for developing a separation method for fluorinated purine isomers?
-
A good starting point is a high-purity C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1] Begin with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for your isomers.[15] From there, you can create a shallower, more targeted gradient around the elution window.
-
-
How does fluorination affect the retention of purine analogues in reversed-phase HPLC?
-
Fluorine is highly electronegative but has a small van der Waals radius. Replacing a hydrogen atom with a fluorine atom can increase the hydrophobicity of a molecule, typically leading to longer retention times in reversed-phase chromatography. Fluorinated phases can exhibit unique selectivity for these compounds due to favorable dipole-dipole interactions.[12][16]
-
-
Should I use acetonitrile or methanol as the organic modifier?
-
Acetonitrile generally has a lower viscosity and provides better peak efficiency (narrower peaks). However, methanol can offer different selectivity due to its hydrogen-bonding capabilities.[9] It is often worthwhile to screen both during method development to see which provides better resolution for your specific isomers.
-
-
When should I consider using HILIC instead of reversed-phase HPLC?
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that show little or no retention on C18 columns, even in 100% aqueous mobile phases.[17][18] If your fluorinated purine isomers are highly polar due to other functional groups (e.g., sugars, phosphates), HILIC may provide much better retention and separation.[19]
-
Data & Method Development Parameters
The following table summarizes key starting parameters for your method development experiments.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Stationary Phase | High-Purity C18 (e.g., 1.8-2.7 µm) | Good first choice for general reversed-phase retention. Small particles improve efficiency. |
| Alternative Phases | Phenyl-Hexyl, Pentafluorophenyl (PFP) | Use if C18 fails to resolve isomers. Phenyl phases offer π-π interactions, while PFP is ideal for halogenated compounds.[8][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier suppresses silanol interactions and ensures consistent analyte protonation.[1] MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, efficient organic modifier. |
| Scouting Gradient | 5-95% B over 15-20 minutes | Quickly determines the elution window for the compounds of interest.[15] |
| Optimized Gradient | Shallow gradient across the elution window | Extend the gradient time (e.g., 1% B/min) around the elution point of the isomers to maximize resolution.[2] |
| Flow Rate | 0.2-0.4 mL/min (for 2.1 mm ID column) | Lower flow rates can improve separation efficiency but increase run time.[1][20] |
| Column Temperature | 30-40 °C | Elevated temperatures lower mobile phase viscosity (reducing backpressure) and can improve peak efficiency. Must be controlled. |
| Injection Volume | 1-5 µL | Keep volume low to prevent peak distortion. Dissolve the sample in the initial mobile phase composition to avoid poor peak shape.[1] |
Experimental Protocol: Systematic Gradient Optimization
This protocol outlines a step-by-step workflow for developing a robust gradient separation method.
-
System Preparation:
-
Prepare fresh mobile phases (e.g., A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).
-
Install the desired column (start with a C18) and a guard column.
-
Thoroughly purge the pump lines and prime the system.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 20 column volumes.
-
-
Scouting Gradient Run:
-
Inject a standard containing your mixture of fluorinated purine isomers.
-
Run a broad linear gradient (e.g., 5% B to 95% B in 15 minutes).
-
Hold at 95% B for 2-3 minutes to wash the column.
-
Return to 5% B and re-equilibrate for 5-10 minutes.
-
Objective: Identify the approximate %B at which your isomers elute.
-
-
Refining the Gradient:
-
Based on the scouting run, design a new, shallower gradient focused on the elution window.
-
Example: If isomers eluted between 8 and 9 minutes in the scouting run (corresponding to 45-55% B), a new gradient could be:
-
0.0 min: 5% B
-
1.0 min: 35% B (fast ramp to near elution point)
-
16.0 min: 65% B (shallow gradient of 2% B/min across the elution window)
-
17.0 min: 95% B (wash)
-
19.0 min: 95% B (hold)
-
19.1 min: 5% B (return to initial)
-
25.0 min: 5% B (re-equilibrate)
-
-
Run this new gradient and assess the resolution.
-
-
Further Optimization (if needed):
-
If resolution is still insufficient, systematically adjust one parameter at a time:
-
Further decrease the gradient slope (e.g., to 1% B/min).
-
Change the column temperature (try 30°C and 45°C).
-
Switch the organic modifier from ACN to Methanol and repeat steps 2-3.
-
Switch to an alternative stationary phase (e.g., PFP) and repeat steps 2-3.
-
-
Visual Workflow & Troubleshooting Logic
The following diagrams illustrate the recommended workflows for method development and troubleshooting.
Caption: A systematic workflow for HPLC gradient optimization.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Quality Assurance.
-
A Strategy for Developing HPLC Methods for Chiral Drugs . (n.d.). LCGC International. Retrieved from [Link]
-
Kowalska, D., & Sajewicz, M. (2018). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography . Journal of the Serbian Chemical Society, 83(10), 1145-1156. Retrieved from [Link]
- Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). PharmaTech.
-
Retention times of purine metabolites vs pH and concentration of ion-pairing agent during method development . (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC . (n.d.). Waters Corporation. Retrieved from [Link]
-
Stationary phases for separation of nucleosides and nucleotides by hydrophilic interaction liquid chromatography . (2025, August 5). ResearchGate. Retrieved from [Link]
-
Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns . (n.d.). Waters Corporation. Retrieved from [Link]
-
How to fix peak shape in hplc? . (2023, March 9). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting Guide . (n.d.). Chromatography Forum. Retrieved from [Link]
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient . (2025, June 8). Bitesize Bio. Retrieved from [Link]
-
A Simple Yet Effective Trick for Isomer Separation . (2025, March 17). Welch Materials. Retrieved from [Link]
-
HPLC: What to do in case of peaks being too broad? . (2017, June 23). MPL Lösungsfabrik. Retrieved from [Link]
-
Development & Optimization of HPLC Method Course Outline . (n.d.). ResearchGate. Retrieved from [Link]
-
Kromidas, S. (2019). Aspects of Gradient Optimization . In Gradient HPLC for Practitioners. Wiley-VCH. Retrieved from [Link]
-
Dong, M. W. (2026, February 5). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. Retrieved from [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography . (2025, August 6). ResearchGate. Retrieved from [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes . (2023, October 12). MDPI. Retrieved from [Link]
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? . (2022, December 30). MDPI. Retrieved from [Link]
-
A review on method development by hplc . (n.d.). SciSpace. Retrieved from [Link]
-
Separation of nucleobases, nucleosides, and nucleotides using two zwitterionic silica-based monolithic capillary columns coupled with tandem mass spectrometry . (2025, August 5). ResearchGate. Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations . (n.d.). Scion Instruments. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC . (2025, June 6). Phenomenex. Retrieved from [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column . (n.d.). LCGC International. Retrieved from [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC . (2025, August 6). ResearchGate. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . (2025, November 28). LCGC International. Retrieved from [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column . (2025, August 6). ResearchGate. Retrieved from [Link]
-
HPLC chromatogram showing separation of pure purine compounds added to blank serum . (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. welch-us.com [welch-us.com]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
The 3,4,4-Trifluoro-3-butenyl Motif: A Senior Scientist’s Guide to NMR Characterization
Topic:
Executive Summary
The 3,4,4-trifluoro-3-butenyl group (
This guide objectively compares the analytical performance of this group against standard alternatives and provides a self-validating protocol for its characterization.
Part 1: The Analytical Landscape (Strategic Comparison)
Before designing the experiment, it is crucial to understand why you are analyzing this specific group and how it behaves relative to common fluorinated benchmarks.
Comparison Matrix: 3,4,4-Trifluoro-3-butenyl vs. Alternatives
| Feature | 3,4,4-Trifluoro-3-butenyl ( | Trifluoromethyl ( | Pentafluorosulfanyl ( |
| Complex AMX/ABX System (3 distinct signals) | Singlet (1 signal) | AB4 System (Pentet + Doublet) | |
| Diagnostic Value | High: Couplings confirm stereochemistry & integrity. | Low: Only confirms presence. | Medium: Characteristic pattern, but less sensitive to immediate environment. |
| Integration Difficulty | High: Requires decoupling or wide spectral width. | Low: Easy quantification. | Medium: Satellites can complicate integration. |
| Chemical Shift Range | |||
| Common Application | Polymer cross-linking, Bioisostere | Metabolic blocker, Lipophilicity | Super-lipophilic spacer |
Decision Logic for Motif Selection
The following decision tree illustrates when to prioritize the 3,4,4-trifluoro-3-butenyl group based on analytical needs.
Figure 1: Decision logic for selecting fluorinated motifs based on analytical requirements.
Part 2: Detailed Spectral Analysis (The "What")
The 3,4,4-trifluoro-3-butenyl group contains three magnetically non-equivalent fluorine atoms, creating a second-order spin system often simplified as AMX or ABX .
Chemical Shift Data ( )
The values below are calibrated to
| Nucleus | Assignment | Typical Shift ( | Multiplicity | Notes |
| Terminal, trans to chain | dd/ddt | Most downfield terminal signal. | ||
| Terminal, cis to chain | dd/ddt | Upfield terminal signal. | ||
| Internal (Vinyl) | ddt | Shows coupling to |
> Expert Insight: The "internal" fluorine (
Coupling Constants ( ) – The Validation Fingerprint
Unlike
-
Geminal (
): (Large, characteristic of terminal ). -
Vicinal Trans (
): (The largest coupling; diagnostic for trans relationship). -
Vicinal Cis (
): . -
Heteronuclear (
): The internal couples to the adjacent methylene protons ( ), often appearing as a triplet in the absence of proton decoupling.
Part 3: Experimental Protocol (The "How")
To ensure trustworthy data, follow this self-validating workflow. This protocol addresses the common issue of spectral aliasing due to the wide chemical shift dispersion of this group.
Step-by-Step Acquisition Workflow
-
Sample Preparation:
-
Dissolve
of compound in (or if polar). -
Critical: Use a high-quality NMR tube to prevent background fluorine signals (e.g., from PTFE caps or low-grade glass).
-
-
Parameter Setup:
-
Pulse Sequence: zgfig (Inverse gated decoupling) is recommended for quantification to eliminate NOE enhancement, though zg30 is fine for structural ID.
-
Spectral Width (SW): Set to at least
(approx to ). -
Offset (O1P): Center at
. -
Relaxation Delay (D1): Set to
(typically ) if integrating. Fluorine relaxation can be slow.[1]
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise, as splitting splits signal intensity significantly.
-
Phase Correction: Manual phasing is required; automatic routines often fail on the complex AMX patterns.
-
Workflow Diagram
Figure 2: Optimized NMR acquisition and processing workflow for trifluorovinyl derivatives.
Part 4: Troubleshooting & Self-Validation
Problem: Signals appear as broad humps or are missing.
-
Cause: Chemical Exchange or insufficient spectral width.
-
Solution: Run a wide sweep (SW = 400 ppm) to ensure no signals are folded.
Problem: Cannot distinguish
-
Cause: Higher order effects.
-
Solution: Run a
(proton-decoupled) experiment. This collapses the triplets from the coupling, simplifying the signal and clarifying the AMX pattern.
Validation Check:
-
Calculate the coupling constant between the two terminal fluorines (
). If it is , you likely have a different isomer or a saturated impurity. -
Verify the integral ratio. The internal fluorine (
) should integrate to 1.0, and the terminal region ( ) should integrate to 2.0.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH.[2] (Context for bioisostere applications).
-
University of Potsdam. (2024). NMR Data of Fluorinated Compounds. Link
Sources
A Comparative Guide to Nematicidal Potency: Thiazole vs. Purine Trifluorobutenyl Analogs
The relentless challenge of plant-parasitic nematodes (PPNs) in agriculture necessitates a continuous search for novel, effective, and environmentally sound nematicides. The development of resistance to conventional organophosphate and carbamate nematicides has spurred research into compounds with unique modes of action.[1][2] Among the most promising areas of discovery are fluorinated heterocyclic compounds, which offer enhanced metabolic stability and unique biochemical interactions.[3][4]
This guide provides a detailed comparison of two such classes of compounds: thiazole trifluorobutenyl analogs, a proven and potent class of nematicides, and purine trifluorobutenyl analogs, a theoretically promising but largely unexplored frontier. We will delve into the experimental data supporting the efficacy of thiazole-based compounds, explore the hypothetical potential of purine analogs based on their known bioactivities, and provide detailed protocols for evaluating nematicidal candidates.
Part 1: Thiazole Trifluorobutenyl Analogs: A Clinically Validated Nematicidal Scaffold
The thiazole ring is a cornerstone of modern nematicide development.[5][6] Its integration into molecules containing a trifluorobutenyl group has led to the creation of highly effective commercial nematicides. The strategic inclusion of fluorine atoms significantly enhances the biological activity and stability of these compounds.[3]
Lead Compound: Fluensulfone
A prime example of this class is Fluensulfone , a non-fumigant nematicide belonging to the fluoroalkenyl class. Its structure features a thiazole ring linked to a 3,4,4-trifluorobut-3-enylsulfonyl moiety. Fluensulfone has demonstrated broad-spectrum activity against numerous PPNs, most notably root-knot nematodes (Meloidogyne spp.).[7]
The mode of action for fluensulfone is distinct from traditional acetylcholinesterase inhibitors, targeting nematode life-cycle processes and mobility, though the precise molecular target is still under investigation.[7][8] This novel mechanism makes it a valuable tool in resistance management programs.
Structure-Activity Relationship (SAR) and Analogs
Research into trifluorobutene amide and ester derivatives has further illuminated the structural requirements for nematicidal activity. Studies indicate that while the trifluorobutene moiety is critical for potency, the nature of the heterocyclic ring also plays a significant role.[2][9][10] Analogs containing five-membered rings like thiophene and thiazole often exhibit superior bioactivity compared to those with larger six-membered or fused ring systems.[9]
Quantitative Nematicidal Potency
The efficacy of thiazole-based and other trifluorobutene nematicides has been quantified in numerous studies. The half-lethal concentration (LC50), the concentration required to kill 50% of the test nematode population within a specific timeframe, is a standard metric for comparison.
| Compound Class / Name | Target Nematode | LC50 (mg/L) | Exposure Time (hours) | Citation |
| Trifluorobutene Amide (A23) | Meloidogyne incognita | 0.76 | 72 | [2] |
| Trifluorobutene Amide (A8) | Meloidogyne incognita | 2.02 | 72 | [2] |
| Trifluorobutene Ester | Meloidogyne incognita | 1.77 - 3.95 | 72 | [11] |
| Fluensulfone | Meloidogyne hapla | ~0.25 | 48 | [7] |
Note: The data presented for amide and ester derivatives are from analogs designed based on the fluensulfone scaffold, demonstrating the potency of the trifluorobutene pharmacophore.
Part 2: Purine Analogs: An Unexplored Frontier in Nematicide Research
In stark contrast to the well-documented nematicidal activity of thiazoles, the potential of purine analogs in this field remains almost entirely uncharted. Purines are fundamental components of nucleic acids (DNA, RNA) and energy metabolism (ATP), and their analogs have been extensively developed as antimetabolites for cancer therapy and as antiviral agents.[12][13][14]
Theoretical Mechanism of Action in Nematodes
The primary mechanism of action for purine analogs in mammalian systems involves the disruption of DNA and RNA synthesis.[13][15] These compounds mimic natural purines (adenine, guanine) and are metabolized into fraudulent nucleotides.[12] These "false" nucleotides can then either inhibit key enzymes involved in purine biosynthesis or be incorporated directly into DNA and RNA, leading to chain termination, replication errors, and ultimately, cell cycle arrest and apoptosis.[13][15]
It is highly probable that if purine trifluorobutenyl analogs were developed as nematicides, they would exert their effects through a similar antimetabolite pathway. As nematodes are rapidly developing organisms, particularly during their juvenile and reproductive stages, they would be exquisitely sensitive to agents that disrupt nucleic acid replication. This represents a fundamentally different approach from the neurotoxic mechanisms of many conventional nematicides.
Rationale for Future Research
The exploration of purine analogs as nematicides is a compelling prospect for several reasons:
-
Novel Mode of Action: An antimetabolite approach would be a new weapon against nematodes, potentially overcoming existing resistance issues.[1]
-
Broad Applicability: As DNA replication is a universal and essential process, these compounds could offer broad-spectrum activity.
-
Untapped Chemical Space: The vast existing knowledge on the synthesis and modification of purine analogs for medicinal chemistry could be rapidly adapted for agrochemical research.[14]
Currently, there is a lack of published data on the nematicidal potency of any purine analogs, including trifluorobutenyl derivatives. This represents a significant knowledge gap and a promising opportunity for discovery.
Part 3: Comparative Analysis and Future Outlook
A direct, data-driven comparison of the nematicidal potency between thiazole and purine trifluorobutenyl analogs is not feasible at this time due to the absence of research on the latter. However, a comparison of their current status and future potential is clear:
-
Thiazole Trifluorobutenyl Analogs: This is a mature, validated, and commercially successful class of nematicides. Future research will likely focus on optimizing existing scaffolds, broadening the activity spectrum, and managing resistance.
-
Purine Trifluorobutenyl Analogs: This class is entirely speculative in the context of nematode control. It represents a high-risk, high-reward area of research that could yield a new generation of nematicides with a novel mode of action.
The path forward requires the synthesis of a library of purine analogs, particularly those incorporating the trifluorobutenyl moiety, followed by systematic screening using the standardized experimental protocols detailed below.
Part 4: Experimental Methodologies
To ensure the trustworthiness and reproducibility of nematicidal potency data, standardized and self-validating protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro Nematicidal Assay Against Meloidogyne incognita J2
This protocol is designed to determine the direct lethal or inhibitory effects of a compound on the infective second-stage juveniles (J2) of the root-knot nematode.
Causality: The choice of M. incognita J2s is based on their economic importance and the fact that this is the infective stage that moves through the soil to find host roots.[16][17] An in vitro assay provides a rapid, high-throughput method to screen compounds for direct toxicity, independent of host plant or soil interactions.[18]
Step-by-Step Methodology:
-
Nematode Culture and Extraction:
-
Maintain a culture of M. incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum).
-
Extract eggs from galled roots using a 0.5% sodium hypochlorite (NaOCl) solution, agitating for 3-4 minutes to dissolve the egg mass matrix.[18]
-
Immediately rinse the eggs thoroughly with sterile water over a 25 µm sieve to remove NaOCl residue.
-
Hatch the eggs in water at 25-28°C. Freshly hatched J2s (less than 48 hours old) should be used for the assay to ensure vigor.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetone). The final solvent concentration in the assay should be non-toxic to the nematodes (typically ≤1%).
-
Create a serial dilution of the stock solution to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L).
-
-
Assay Setup:
-
Dispense 99 µL of each test concentration into the wells of a 96-well microtiter plate. Include a solvent control (solvent at the highest concentration used) and a negative control (water).
-
Add approximately 30-50 J2s in 1 µL of water to each well.
-
Seal the plate to prevent evaporation and incubate at 25°C in the dark.
-
-
Data Collection and Analysis:
-
After 24, 48, and 72 hours, count the number of motile and immotile (dead) nematodes in each well under an inverted microscope. A nematode is considered dead if it is straight and does not move when probed with a fine needle.[18]
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Use probit analysis to determine the LC50 value and its 95% confidence intervals.
-
Caption: Workflow for the greenhouse in vivo efficacy assay.
References
-
Recent Advances in Nematicides and Their Modes of Action. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Desaeger, J., et al. (2020). New reduced-risk agricultural nematicides - rationale and review. Journal of Nematology. Available from: [Link]
-
Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. (n.d.). Retrieved February 12, 2026, from [Link]
-
Design, Synthesis, Nematicidal Activity Evaluation, and Mode of Action Study of Novel Trifluorobutene Ester Derivatives as Potential Nematicides. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
Meyer, S. L. F., et al. (n.d.). In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic Fungal Compounds. PMC. Retrieved February 12, 2026, from [Link]
-
New reduced-risk agricultural nematicides - rationale and review. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Oka, Y. (n.d.). From Old-Generation to Next-Generation Nematicides. MDPI. Retrieved February 12, 2026, from [Link]
-
In-vitro Assays of Meloidogyne incognita and Heterodera - glycines for Detection of Nematode-antagonistic. (n.d.). USDA ARS. Retrieved February 12, 2026, from [Link]
-
Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, Nematicidal Activity Evaluation, SAR, and Mode of Action Study. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link]
-
In vitro compound toxicity protocol for nematodes. (2025). Retrieved February 12, 2026, from [Link]
-
Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognita. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Comparative Metabolomic Analysis of Four Fabaceae and Relationship to In Vitro Nematicidal Activity against Xiphinema index. (2022). MDPI. Retrieved February 12, 2026, from [Link]
-
Natural nematicidal active compounds: Recent research progress and outlook. (n.d.). Retrieved February 12, 2026, from [Link]
-
Yang, H., et al. (2021). Design, synthesis and nematicidal activitives of trifluorobutene amide derivatives against Meloidogyne incognita. PubMed. Available from: [Link]
-
A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Comparative efficacy of nematicides and nematicidal plants on root-knot nematodes. (n.d.). UWI STA Journals. Retrieved February 12, 2026, from [Link]
-
(PDF) In vitro screening of biological control agents on Meloidogyne incognita. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Design, synthesis, nematicidal activity, and preliminary mechanism of thiazole derivatives through the scaffold hopping strategy. (2026). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Insights into the Molecular Mechanisms of Purine Compounds Synergistically Inducing Larval Settlement in Mytilopsis sallei Using Multi-Group Comparative Transcriptomic Analysis. (2024). PMC. Retrieved February 12, 2026, from [Link]
-
Optimization of In Vitro Techniques for Distinguishing between Live and Dead Second Stage Juveniles of Heterodera glycines and Meloidogyne incognita. (n.d.). PLOS One. Retrieved February 12, 2026, from [Link]
-
Khalil, S. M., & Selim, R. E. (2021). Fluorinated nematicides: Novel classes in the way. Journal of Plant Science and Phytopathology. Available from: [Link]
-
Fluorinated nematicides: Novel classes in the way. (2021). Retrieved February 12, 2026, from [Link]
-
Nematicidal Characterization of Newly Synthesized Thiazine Derivatives Using Caenorhabditis elegans as the Model Organism. (2023). PMC. Retrieved February 12, 2026, from [Link]
-
Fluorinated nematicides: Novel classes in the way. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Field Applications of Fluorinated Nematicides for Meloidogyne enterolobii Management on Tomato. (2024). PMC. Retrieved February 12, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Evaluation of Nematicidal Action of Some Botanicals on Meloidogyne incognita In Vivo and In Vitro. (n.d.). Retrieved February 12, 2026, from [Link]
-
Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]
-
Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Efficacy of Fluorinated Nematicides for Management of Root-knot Nematodes in California Processing Tomatoes. (2024). PMC. Retrieved February 12, 2026, from [Link]
-
Nematicidal Activity of Plant Extracts Against the Root-Knot Nematode, Meloidogyne incognita. (2009). Bentham Open Archives. Retrieved February 12, 2026, from [Link]
-
Assessment of nematicidal and plant growth-promoting effects of Burkholderia sp. JB-2 in root-knot nematode-infested soil. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Nematicidal potential of Plant extracts against the Root Knot Nematode, Meloidogyne incognita. (2023). Research Trend. Retrieved February 12, 2026, from [Link]
-
Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans. (2024). PMC. Retrieved February 12, 2026, from [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved February 12, 2026, from [Link]
-
Design, synthesis, and nematicidal activities of novel 1,3-thiazin(thiazol)-4-one derivatives against Meloidogyne incognita. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis, nematocidal activity and SAR study of novel difluoromethylpyrazole carboxamide derivatives containing flexible alkyl chain moieties. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
-
Antimetabolites: Purine Analogs: Pharmacology Video Lectures. (2025). YouTube. Retrieved February 12, 2026, from [Link]
-
-
Parker, W. B. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. Retrieved February 12, 2026, from [Link]
-
Comparative Methods for Controlling Root Knot Nematode, Meloidogyne javanica under Laboratory and Greenhouse Condition. (n.d.). ResearchersLinks. Retrieved February 12, 2026, from [Link]
-
in vitro and greenhouse studies Evaluation of nematicidal and plant growth promotion properties of some soil nematophagous fungi against root-knot nematode Meloidogyne incognita. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
A Phytochemical Perspective on Plant Defense Against Nematodes. (n.d.). Frontiers. Retrieved February 12, 2026, from [Link]
-
Metabolism and action of purine nucleoside analogs. (n.d.). MD Anderson Cancer Center. Retrieved February 12, 2026, from [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved February 12, 2026, from [Link]
-
Bionematicidal Potential of Undecanoic Acid Against Plant Root Parasitic Nematodes. (n.d.). Retrieved February 12, 2026, from [Link]
Sources
- 1. journals.caass.org.cn [journals.caass.org.cn]
- 2. Design, synthesis and nematicidal activitives of trifluorobutene amide derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantsciencejournal.com [plantsciencejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. From Old-Generation to Next-Generation Nematicides [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. nyxxb.cn [nyxxb.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic Fungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ars.usda.gov [ars.usda.gov]
- 18. In vitro compound toxicity protocol for nematodes [protocols.io]
A Comparative Guide to HPLC Purity Validation for Pentaerythrityl Tetrastearate (CAS 478067-83-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Pentaerythritol Tetrastearate
Pentaerythritol tetrastearate is a large, non-polar ester molecule. Its high molecular weight and lack of a significant UV chromophore present unique challenges for purity analysis. The primary goal of an HPLC purity method is to separate the main component from potential process-related impurities (e.g., mono-, di-, and tri-esters of pentaerythritol, unreacted stearic acid, and other starting materials) and degradation products. Given its chemical nature, reversed-phase HPLC is the most suitable chromatographic mode.
This guide will compare two robust HPLC methods: one employing a standard Ultraviolet (UV) detector at a low wavelength and another utilizing an Evaporative Light Scattering Detector (ELSD), which is particularly advantageous for non-chromophoric compounds.
Comparative HPLC Methodologies
The selection of an appropriate HPLC method is contingent on the available instrumentation and the specific requirements of the analysis. Below is a comparison of two proposed methods for the purity determination of Pentaerythritol Tetrastearate.
Method A: Reversed-Phase HPLC with Low-Wavelength UV Detection
This method leverages the fact that even compounds without a strong chromophore will often exhibit some absorbance at low UV wavelengths (e.g., < 220 nm).
Method B: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a quasi-universal detector that is independent of the optical properties of the analyte, making it ideal for non-volatile compounds that lack a UV chromophore.
Table 1: Comparison of Proposed HPLC Methods for Pentaerythritol Tetrastearate Purity Analysis
| Parameter | Method A: RP-HPLC-UV | Method B: RP-HPLC-ELSD | Rationale for Selection |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for non-polar molecules like Pentaerythritol Tetrastearate. |
| Mobile Phase | A: AcetonitrileB: Isopropanol | A: AcetonitrileB: Isopropanol/Hexane (90:10 v/v) | A gradient of strong organic solvents is necessary to elute the highly retained analyte and separate it from related impurities. |
| Gradient | 0-10 min: 80% A, 20% B10-25 min: to 100% B25-30 min: 100% B | 0-5 min: 90% A, 10% B5-20 min: to 100% B20-25 min: 100% B | A gradient elution ensures adequate separation of early-eluting polar impurities from the late-eluting main component. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40°C | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape for large molecules. |
| Detector | UV at 205 nm | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM) | UV at low wavelengths offers broad applicability, while ELSD provides a more universal detection for non-chromophoric compounds. |
| Injection Vol. | 20 µL | 20 µL | A standard injection volume to ensure good peak shape and sensitivity. |
| Sample Prep. | Dissolve in Tetrahydrofuran (THF) or Chloroform | Dissolve in Tetrahydrofuran (THF) or Chloroform | A strong, non-polar solvent is required to dissolve the analyte. |
Method Validation Protocol: A Self-Validating System
The validation of the chosen HPLC method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2] The following parameters must be assessed:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by:
-
Peak Purity Analysis: Using a Diode Array Detector (DAD) for Method A to confirm the homogeneity of the main peak.
-
Forced Degradation Studies: The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that they are resolved from the main peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of a Pentaerythritol Tetrastearate reference standard.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
| Robustness | System suitability criteria met under varied conditions. |
Experimental Workflows
Workflow for HPLC Purity Method Validation
Caption: Workflow for HPLC purity method validation.
Conclusion
The purity determination of Pentaerythritol Tetrastearate requires a well-developed and thoroughly validated HPLC method. While a low-wavelength UV detection method can be employed, an ELSD-based method offers superior universality for this non-chromophoric analyte. The choice between these methods will depend on laboratory instrumentation and analytical requirements. Regardless of the method chosen, a comprehensive validation protocol adhering to ICH guidelines is paramount to ensure the generation of reliable and accurate purity data, which is a cornerstone of quality control in the pharmaceutical industry.
References
- United States Pharmacopeia.
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia.
-
Agilent Technologies. (2009). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. [Link]
-
Christie, W. W. (2019). Reversed-Phase HPLC of Triacylglycerols. AOCS. [Link]
Sources
Structural characterization of 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine by 1H NMR
Technical Comparison Guide: Structural Profiling of Fluorinated Thiopurines via 1H NMR
Subject: 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine Methodology: 1H NMR Spectroscopy (High-Field, 400+ MHz) Application: Structural Validation & Purity Assessment in Drug Discovery[1]
Part 1: Executive Summary & Structural Context
In medicinal chemistry, the introduction of fluorine into alkyl side chains is a critical strategy to modulate lipophilicity (
This guide compares the 1H NMR profile of the fluorinated target against its non-fluorinated analog, 6-(3-butenylthio)purine . The primary analytical challenge lies not in the aromatic purine core, but in the aliphatic side chain where strong Heteronuclear Scalar Coupling (
The Structural Challenge
-
Core: 9H-Purine system (Aromatic protons H2, H8).[1]
-
Linker: Thioether (-S-).[1]
-
Tail: 3,4,4-trifluoro-3-butenyl group (
).[1]-
Note: Unlike the non-fluorinated analog, this tail contains no vinylic protons .
-
Part 2: Comparative NMR Analysis (Target vs. Analog)
The following table contrasts the expected 1H NMR observables. This comparison serves as the primary "Go/No-Go" decision matrix for confirming successful synthesis.
| Feature | Non-Fluorinated Analog (6-butenylthio) | Target Molecule (Trifluoro) | Diagnostic Significance |
| Vinylic Region (5.0 - 6.5 ppm) | Present: Multiplets for | Silent: No signals. | Primary Confirmation. Absence of peaks here confirms the trifluorovinyl group is intact. |
| Allylic Protons ( | Quartet/Multiplet: Split only by neighbors ( | Complex Multiplet: Split by neighbors ( | Secondary Confirmation. Signal broadens and splits significantly due to F-coupling. |
| S-CH2 Protons | Triplet: Simple splitting. | Triplet (broadened): Long-range coupling to F may cause broadening.[1] | Verifies thioether linkage. |
| Purine Protons (H2, H8) | Singlets: ~8.2 - 8.5 ppm.[1] | Singlets: ~8.2 - 8.5 ppm. | Confirms purine core integrity (unaffected by tail modification). |
Part 3: Detailed Structural Characterization
The Purine Core (Aromatic Region)
The purine protons are relatively isolated from the electronic effects of the fluorinated tail.
-
H2 Proton: Singlet,
8.40 – 8.55 ppm.[1] -
H8 Proton: Singlet,
8.20 – 8.35 ppm.[1] -
N9-H: Broad singlet,
> 13.0 ppm (often invisible in ; visible in ).[1]-
Insight: Tautomerism (N7-H vs N9-H) can cause line broadening.[1]
is preferred to stabilize the N9-H tautomer.
-
The Aliphatic Linker (The "Action" Zone)
This region confirms the specific "3,4,4-trifluoro-3-butenyl" connectivity.
Position 1:
-
Shift:
3.30 – 3.50 ppm. -
Multiplicity: Triplet (
).[1] -
Coupling:
Hz (coupling to at Pos 2). -
Note: This signal is deshielded by the sulfur atom.
Position 2:
-
Shift:
2.50 – 2.70 ppm. -
Multiplicity: Doublet of Triplets (dt) or Complex Multiplet.
-
Coupling Mechanics:
-
H-H Coupling:
Hz (interaction with ). -
H-F Coupling:
(Vicinal coupling to F on C3).[1]-
Magnitude: Typically 15 – 25 Hz. This is much larger than proton coupling, causing the signal to split widely.
-
-
Long Range: Potential
coupling to the terminal group (usually < 5 Hz, appearing as line broadening).[1]
-
Part 4: Experimental Protocol
To ensure reproducible data, strictly follow this protocol. The hydrophobicity of the fluorinated tail makes solvent choice critical.
Step 1: Solvent Selection[1]
-
Preferred: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Reason: Excellent solubility for purines; stabilizes exchangeable protons (NH); separates H2/H8 signals effectively.[1]
-
-
Alternative:
(Chloroform-d).[1]
Step 2: Sample Preparation
-
Weigh 5–10 mg of the purified product.
-
Dissolve in 0.6 mL of DMSO-d6.
-
Filtration: If any turbidity remains, filter through a cotton plug or PTFE syringe filter.[1] Suspended solids cause magnetic field inhomogeneity (broad peaks).[1]
Step 3: Acquisition Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended to resolve H-F splitting).
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (minimum) to 64 (for high S/N).
-
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the aromatic vs. aliphatic ratio is required).
Part 5: Logic Flow & Visualization
The following diagram illustrates the decision logic for assigning the spectrum and confirming the structure.
Caption: Logic flow for structural validation. Note that the absence of vinylic protons is the first critical checkpoint.
Part 6: References
-
Djordjevic, I., et al. (2025).[1][3] "Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines." International Journal of Molecular Sciences. Link (Context on Purine NMR shifts).
-
Reich, H. J. (2024).[1] "1H-1H and H-F Coupling Constants." University of Wisconsin-Madison / Organic Chemistry Data. Link (Reference for H-F coupling magnitudes).[1]
-
Munawar, M. A., et al. (2012).[1][4] "Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide." Journal of the Mexican Chemical Society. Link (Baseline data for S-alkylated purines).[1]
-
Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Authoritative text on Fluorine-Proton coupling patterns).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. MR - Fluorine NMR study of proline-rich sequences using fluoroprolines [mr.copernicus.org]
- 3. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
Structural Impact of Fluorination on Thio-Purine Scaffolds: A Crystallographic Comparison Guide
Executive Summary & Strategic Rationale
This guide provides a technical comparison between classical thio-purines (e.g., 6-Mercaptopurine, 6-Thioguanine) and their fluorinated derivatives . While thio-purines remain a cornerstone in treating acute lymphoblastic leukemia (ALL) and autoimmune disorders, their clinical utility is often limited by rapid metabolic clearance (via TPMT/XO pathways) and poor bioavailability.
Why Fluorination? Strategic fluorination of the purine ring (specifically at C2 or the sugar moiety) is a proven medicinal chemistry tactic to:
-
Modulate pKa: Altering protonation states to affect solubility and transport.
-
Block Metabolism: Preventing oxidation at susceptible carbon sites.
-
Enhance Lipophilicity: Improving passive membrane permeability.
Why Crystal Structure Analysis? In the solid state, the introduction of fluorine induces profound changes in molecular packing. This guide analyzes how the high electronegativity and non-polarizability of fluorine disrupt the standard hydrogen-bonding networks of thio-purines, leading to altered lattice energies and solubility profiles.
Comparative Structural Analysis
The Baseline: 6-Mercaptopurine (6-MP)
The crystal structure of 6-MP is dominated by its thione tautomer character. Unlike the "thiol" name suggests, the solid-state structure confirms the proton resides on N7 or N9, and the C6-S bond exhibits double-bond character.
-
Lattice Dominance: Strong N-H...N and N-H...S hydrogen bonds.
-
Stacking:
- stacking is efficient due to the planar purine system. -
Water Role: Often crystallizes as a monohydrate (P21/c), where water bridges the purine sheets.
The Variant: Fluorinated Thio-Purine Derivatives
Introducing fluorine (e.g., 2-fluoro-6-thiopurine or sugar-fluorinated analogs) creates a "Fluorine Effect" in the lattice. Fluorine is a poor hydrogen bond acceptor but a strong electrostatic driver.
-
Lattice Perturbation: The C-F bond resists participating in strong H-bonds. This often leads to a denser crystal packing driven by weak interactions (C-F...S, C-F...H-C, and dipole-dipole alignment).
-
Conformational Locking: In nucleoside derivatives, fluorine on the ribose ring (e.g., 2'-F) favors specific sugar puckers (C3'-endo vs C2'-endo) due to the gauche effect, locking the bioactive conformation.
Quantitative Comparison Table
| Feature | 6-Mercaptopurine (Parent) | Fluorinated Thio-Purine Analog | Structural Implication |
| Tautomer State | Thione (C=S) dominant | Thione (C=S) dominant | Fluorine at C2 increases acidity of N1/N3 protons. |
| C6-S Bond Length | ~1.67 - 1.68 Å | ~1.66 - 1.67 Å | Inductive effect of F may slightly shorten adjacent bonds. |
| Primary Interaction | Strong H-Bonds (N-H...N) | Weak Contacts (C-F...S, C-H...F) | Fluorinated crystals are often more hydrophobic and brittle. |
| Crystal Density | ~1.50 - 1.55 g/cm³ | > 1.65 g/cm³ | Heavier atom + tighter electrostatic packing increases density. |
| Solubility (Water) | Low (requires pH adjustment) | Very Low | Loss of H-bond donor/acceptor sites reduces aqueous solubility. |
| Space Group | Typically Monoclinic ( | Variable (often Triclinic | Lower symmetry often observed due to directional F-dipoles. |
Deep Dive: The "Fluorine Effect" on Packing
The substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) is sterically subtle but electronically drastic.
Disruption of the H-Bond Network
In 6-MP, the N7-H donor typically binds to the N9 of a neighbor. In 2-fluorinated derivatives, the electron-withdrawing fluorine reduces the basicity of adjacent nitrogens.[1]
-
Mechanism: The C-F bond creates a localized region of high electron density that repels the lone pairs of adjacent sulfur or nitrogen atoms, often forcing the molecules into "slipped" stacking arrangements to minimize repulsion.
C-F...S Interactions
A unique feature in these crystals is the chalcogen-halogen contact .
-
Observation: C-F...S contacts are often observed at distances less than the sum of van der Waals radii (< 3.27 Å).
-
Significance: These weak interactions stabilize the lattice in the absence of strong H-bonds, contributing to the higher melting points often seen in fluorinated variants.
Experimental Protocol: Crystallization of Fluorinated Thiopurines
Challenge: Fluorinated derivatives are significantly more hydrophobic than their parent compounds. Standard aqueous evaporation will fail.
Optimized Vapor Diffusion Protocol (Sitting Drop)
This protocol is self-validating: if phase separation occurs without nucleation, the solvent ratio is incorrect.
Reagents:
-
Compound: >98% purity Fluorinated Thiopurine.
-
Solvent A (Good): DMSO or DMF (for solubility).
-
Solvent B (Bad/Precipitant): Isopropanol or Toluene (for fluorinated affinity).
Step-by-Step Workflow:
-
Dissolution: Dissolve 5 mg of compound in 100
L of DMSO. Ensure complete clarity. -
Filtration: Pass through a 0.22
m PTFE filter (essential to remove dust nuclei). -
Drop Setup: In a sitting drop plate (e.g., Cryschem), mix 1
L of protein/compound solution with 1 L of Reservoir solution. -
Reservoir Gradient: Prepare a gradient of Precipitant (e.g., 20%, 30%, 40% Isopropanol in water).
-
Sealing: Seal with clear tape and incubate at 18°C.
-
Validation Check:
-
Day 1: Clear drops (Good).
-
Day 3: Phase separation (oil)
Increase DMSO content. -
Day 7: Birefringent crystals under cross-polarizers
Harvest.
-
Visualizations (Graphviz)
Diagram: Crystallographic Workflow for Thiopurines
This diagram outlines the decision logic for solving these specific small molecule structures.
Caption: Workflow for obtaining high-quality single crystals of hydrophobic fluorinated thiopurines.
Diagram: Metabolic & Structural Logic
Connecting the crystal structure features to the biological mechanism (Bioisosterism).
Caption: Correlation between solid-state packing forces and biological metabolic stability.
References
-
Srdanov, G., et al. (2020). Crystal structures of five 6-mercaptopurine derivatives. PubMed Central.
-
Egbaria, N., et al. (2024).[2] The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry - A European Journal.[2]
-
K. Chandra Kumar, et al. (2011). Crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. PubMed Central.
-
PubChem. (2025).[3] 6-Mercaptopurine Compound Summary. National Library of Medicine.
-
Cambridge Structural Database (CSD). Entry for 6-Mercaptopurine Monohydrate (Refcode: MERCAP). CCDC.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine is not publicly available. The following procedures are based on an expert assessment of the compound's constituent chemical groups: a purine core, a trifluorinated butenyl group, and a sulfanyl linkage. This guidance is intended to provide a robust framework for safe handling and disposal by trained laboratory professionals. It is imperative that a site-specific risk assessment is conducted by qualified personnel before handling this compound.
Part 1: Inferred Hazard Assessment and Core Safety Principles
The chemical structure of this compound suggests a profile of a research chemical with potential biological activity and environmental persistence. The disposal plan must, therefore, be approached with a high degree of caution.
Key Structural Components and Their Implications:
-
Purine Analogue: Purine analogues are known to be biologically active and can interfere with DNA or RNA synthesis.[1] Many are used as antineoplastic agents and can possess cytotoxic properties.[1] Therefore, it is prudent to handle this compound as potentially toxic.
-
Trifluorinated Butenyl Group: The presence of multiple fluorine atoms on an alkyl chain is a hallmark of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their extreme persistence in the environment.[2][3] The strong carbon-fluorine bond makes these compounds resistant to natural degradation.[4][5][6][7] Disposal methods must be capable of breaking these stable bonds, with high-temperature incineration being a primary consideration.[2][3][4]
-
Sulfanyl (Thioether) Linkage: Sulfur-containing organic compounds exhibit a wide range of toxicological profiles.[8] Some can be metabolized into reactive intermediates.[9] The sulfanyl group can also influence the overall reactivity of the molecule.[10]
Based on this analysis, this compound should be treated as a hazardous waste with potential biological activity and environmental persistence.
Part 2: Personnel Protection and Spill Management
A proactive approach to safety is paramount when handling a compound with an uncharacterized hazard profile.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum recommended PPE for handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Check for breakthrough times. |
| Body Protection | A lab coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation exposure. |
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, ensure all personnel are wearing the appropriate PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean and Decontaminate: Carefully collect the spilled material and absorbent into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Procedures
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.
Waste Characterization and Segregation
-
Waste Identification: This compound should be classified as a hazardous chemical waste. Due to its fluorinated nature, it may fall under specific regulatory categories for halogenated organic compounds.[11][12]
-
Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Protocol
-
Container Selection: Use a chemically resistant container (e.g., high-density polyethylene) that can be securely sealed.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Accumulation: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.
-
Recommended Disposal Method: The primary recommended method of disposal is high-temperature incineration.[3] This is crucial for the complete destruction of the fluorinated components of the molecule.[4] The incineration facility must be equipped with appropriate flue gas scrubbing technology to capture any acidic gases (e.g., hydrogen fluoride, sulfur oxides) that may be produced.
-
Documentation: Obtain and retain a certificate of destruction from the disposal vendor for regulatory compliance.
References
-
Klečka, M., Pohl, R., Čejka, J., & Hocek, M. (2013). Direct C–H sulfenylation of purines and deazapurines. Organic & Biomolecular Chemistry, 11(29), 4879-4885. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
Guelfo, J. L., et al. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations. Environmental Toxicology and Chemistry, 40(5), 1246-1272. [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
G. A. L. Bare, et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1645-1654. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Lab Manager. (2025, March 27). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, July 14). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
P. T. H. Heafield, et al. (1995). Toxicity of sulphur-containing compounds to neuronal cell lines. Journal of the Neurological Sciences, 129 Suppl, 107-108. [Link]
-
S. M. T. S. D. F. Fleming, et al. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. [Link]
-
A. Ragab, et al. (2025, February 4). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(6), 3907-3942. [Link]
-
S. A. Mabury. (n.d.). Environmental Fate of Polyfluorinated Chemicals. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
Interstate Technology & Regulatory Council. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
C. Liu, et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5236. [Link]
-
Interstate Technology & Regulatory Council. (n.d.). 5. Environmental Fate and Transport Processes. Retrieved from [Link]
-
R. A. Neal. (1980). Toxicology of thiono-sulfur compounds. Reviews in Biochemical Toxicology, 2, 131-171. [Link]
-
A. A. Oyenihi, et al. (2025, September 5). A review of sulfur-containing compounds of natural origin with insights into their Pharmacological and toxicological impacts. Applied Biological Chemistry, 68(1), 1-13. [Link]
-
M. D. Levin, et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science, 14(41), 11466-11472. [Link]
-
M. D. D'Ambra. (n.d.). Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
Professional Plastics. (n.d.). Teflon® PTFE - Chemical Compatibility Reference Chart. Retrieved from [Link]
-
Polyfluor. (n.d.). Chemical resistance, PTFE. Retrieved from [Link]
-
CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. Retrieved from [Link]
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. epa.gov [epa.gov]
- 5. gsienv.com [gsienv.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. researchgate.net [researchgate.net]
- 9. Toxicology of thiono-sulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct C–H sulfenylation of purines and deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40881G [pubs.rsc.org]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine, a molecule combining a purine core with a fluorinated side chain, requires a nuanced approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural confidence.
Understanding the Hazard Profile: A Tale of Two Moieties
-
The Purine Core: Purines are fundamental to life, but as a class of compounds, they can exhibit biological activity. The parent compound, purine, is a solid that requires careful handling to avoid dust formation.[1] Ingestion and inhalation should be minimized.
-
The Trifluorobutenyl Side Chain: The presence of a trifluorinated butenyl group introduces the considerations associated with organofluorine compounds. While not all fluorinated compounds are hazardous, some can be reactive and may present a higher risk of skin and eye irritation.[2] The "sulfanyl" linker (a thioether) is generally stable, but its metabolic fate is unknown.
Given the novel nature of this compound, it is prudent to treat it as a substance of unknown toxicity and to implement handling procedures that minimize all potential routes of exposure.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with rationale based on established laboratory safety principles.[4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2] | To protect eyes from dust particles and potential splashes, which can cause serious irritation.[2] |
| Hand Protection | Double-gloving with nitrile gloves. For extended contact or handling larger quantities, consider a heavier-duty glove as the outer layer. | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and contamination. Always inspect gloves before use.[2] |
| Body Protection | A buttoned, long-sleeved lab coat. | To protect skin and clothing from contamination.[4] |
| Footwear | Closed-toe and closed-heel shoes.[6] | To protect feet from spills and falling objects. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[3][7] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2] | To minimize the inhalation of dust particles.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiments.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.[7]
-
Pre-use Inspection: Before beginning, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.[3]
-
Weighing: When weighing the solid compound, use anti-static weighing paper or a tared container to minimize dust generation.
-
Container Management: Keep the primary container of the compound tightly sealed when not in use.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
In Case of a Spill
-
Small Dry Spill: Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] Clean the spill area with an appropriate solvent, followed by soap and water.
-
Large Spill: Evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weighing paper, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Do not mix this waste with other waste streams unless explicitly permitted.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A rinse with an appropriate organic solvent, followed by a thorough wash with soap and water, is a recommended starting point.
By adhering to these guidelines, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
-
Lage, S., et al. (2021). Towards the Use of Adsorption Methods for the Removal of Purines from Beer. Applied Sciences, 11(21), 9989. Available from: [Link]
-
University of California, Riverside. Fluorine. Available from: [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Available from: [Link]
-
Medicosis Perfectionalis. (2020, April 16). Purine Metabolism (De Novo, Salvage, Degradation, Uric Acid)...Hyperuricemia and gout. [Video]. YouTube. Available from: [Link]
-
Hou, J., et al. (2020). Guidelines for purine extraction and determination in foods. Journal of the Science of Food and Agriculture, 100(2), 559-566. Available from: [Link]
-
GOV.UK. PFAS Plan: building a safer future together. 2026. Available from: [Link]
-
Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Available from: [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. Available from: [Link]
-
Sasakawa, S., et al. (1981). Red cell preservation and removal system of purine derivatives. Acta Biologica et Medica Germanica, 40(4-5), 727-731. Available from: [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. 2025. Available from: [Link]
-
Saint-Gobain. Chemical Resistance Properties of Tubing. 2025. Available from: [Link]
-
Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. 2022. Available from: [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. quora.com [quora.com]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
